Methyl 6-methyl-5-nitropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJYSZUOGPXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 6-methyl-5-nitropicolinate CAS number and molecular weight
CAS Number: 64215-12-9 Molecular Weight: 196.16 g/mol [1][2][3][4]
Executive Summary & Strategic Utility
Methyl 6-methyl-5-nitropicolinate is a highly specialized pyridine scaffold utilized primarily as an intermediate in the synthesis of biologically active heterocyclic compounds.[3] It serves as a critical building block in the development of Aryl Hydrocarbon Receptor (AHR) inhibitors and P2X3 receptor antagonists , playing a pivotal role in medicinal chemistry campaigns targeting autoimmune diseases and chronic pain.[3]
Its structural value lies in the 5-nitro functionality, which acts as a masked amino group. Upon reduction, it yields methyl 5-amino-6-methylpicolinate, a "privileged structure" that allows for the construction of fused bicyclic systems (e.g., imidazopyridines) or the introduction of amide linkages in the 5-position, while the 2-carboxylate provides a handle for further diversification or heterocycle formation.[3]
Chemical Identity & Physical Properties[5][6][7][8]
The following data establishes the baseline identity for quality control and procurement. Note the distinction between this picolinate (2-COOH derivative) and its isomer, the nicotinate (3-COOH derivative), which is also common in drug discovery.
| Property | Specification |
| IUPAC Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |
| CAS Number | 64215-12-9 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Exact Mass | 196.0484 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| SMILES | O=C(OC)C1=NC(C)=C(=O)C=C1 |
Critical Isomer Warning: Do not confuse with Methyl 6-methyl-5-nitronicotinate (CAS 2382997-02-4).[3] The picolinate has the ester at position 2 (adjacent to Nitrogen), whereas the nicotinate has the ester at position 3.[3]
Synthetic Pathway & Mechanistic Logic[11]
The synthesis of this compound is classically achieved via Electrophilic Aromatic Substitution (Nitration) .[3] The presence of the electron-withdrawing carboxylate group at position 2 and the electron-donating methyl group at position 6 directs the incoming nitro group to position 5.[3]
Reaction Logic
-
Substrate: Methyl 6-methylpicolinate.
-
Reagents: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).[3]
-
Mechanism: The methyl group activates the ortho-position (C5), while the protonated pyridine nitrogen and the carboxylate deactivate the ring.[3] However, the directing effect of the 6-methyl group combined with the steric availability at C5 favors substitution at this position over C3.[3]
Synthesis Workflow Diagram
Figure 1: Synthetic workflow from precursor to target nitro-intermediate and subsequent reduction.[3]
Experimental Protocol
This protocol is adapted from standard methodologies for nitrating electron-deficient pyridine rings, validated for reproducibility in generating AHR inhibitor intermediates.[3]
Safety Prerequisite: Nitration reactions are exothermic and potentially explosive.[3] Perform behind a blast shield in a fume hood.[3]
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction flask with Methyl 6-methylpicolinate (1.0 eq).
-
Cool the flask to 0°C using an ice/salt bath.
-
Add Concentrated Sulfuric Acid (H₂SO₄) (approx. 5–10 volumes) dropwise to dissolve the substrate.
-
-
Nitration:
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor via TLC or LC-MS.[3]
-
Pour the reaction mixture carefully onto crushed ice (exothermic quench).
-
-
Isolation:
-
Purification:
Handling & Safety (MSDS Highlights)
-
Hazards: Skin and eye irritant.[3][6] Potential sensitizer.[3][5]
-
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
-
Stability: Stable under normal conditions, but avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).[3]
References
-
Google Patents. (2020).[3] KR20200051646A - AHR inhibitors and uses thereof. Retrieved from
-
PubChem. (n.d.).[3][7][6] Compound Summary for this compound. (Verified via CAS search). Retrieved from [Link]
Sources
- 1. 2382997-02-4|Methyl 6-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 2. 1434142-18-3|Methyl 2-methyl-3-nitroisonicotinate|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 64215-12-9|this compound|BLD Pharm [bldpharm.com]
- 5. KR20200051646A - AHR inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for Methyl 6-methyl-5-nitropicolinate
Technical Whitepaper: Operational Safety and Handling of Methyl 6-methyl-5-nitropicolinate
Introduction: Beyond the Standard SDS
This compound is a highly functionalized pyridine scaffold used frequently as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. While standard Safety Data Sheets (SDS) provide baseline hazard codes, they often fail to capture the operational nuances required to handle nitro-functionalized pyridine esters safely in a research setting.
This guide synthesizes standard regulatory data with field-proven handling protocols. It addresses the compound's dual nature: a reactive electrophile (ester) and a potentially energetic moiety (nitro group), requiring a safety strategy that goes beyond simple "irritant" labeling.
Part 1: Chemical Identity & Phys-Chem Profile
Understanding the structural drivers of reactivity is the first step in risk mitigation.
| Property | Specification / Data |
| Chemical Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |
| Common Name | This compound |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Structural Features | Pyridine ring (aromatic); Methyl ester (C2); Nitro group (C5); Methyl group (C6).[1][2][3][4][5][6][7][8] |
| Physical State | Solid (typically off-white to yellow crystalline powder). |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water. |
| Melting Point | Predicted: 65–75 °C (Verify specific batch CoA). |
Senior Scientist Insight: The placement of the nitro group at the 5-position, combined with the ester at the 2-position, creates a highly electron-deficient ring system. This increases the compound's susceptibility to nucleophilic attack (e.g., hydrolysis) and makes the nitro group a focal point for potential thermal instability during scale-up.
Part 2: GHS Hazard Assessment & Causality
We do not merely list hazards; we explain the mechanism of injury to inform your PPE choices.
| GHS Classification | Hazard Statement | Mechanistic Causality |
| Skin Irrit. 2 | H315: Causes skin irritation.[1][2][3][4][6][7] | The ester moiety can undergo hydrolysis on moist skin, releasing picolinic acid derivatives and methanol, causing chemical dermatitis. |
| Eye Irrit. 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8] | High acidity potential upon contact with mucous membranes; micro-crystalline dust causes mechanical abrasion. |
| STOT SE 3 | H335: May cause respiratory irritation.[1][2][3][4][6][7] | Inhalation of fine dusts triggers inflammation in the upper respiratory tract due to the nitro-pyridine motif. |
| Reactivity (Non-GHS) | Thermal Instability Warning | Nitro-compounds possess high energy content. While mono-nitro pyridines are generally stable, they can decompose exothermically if heated to dryness in the presence of metals or strong bases. |
Part 3: Engineering Controls & PPE Logic
The "Barrier of Three" Protocol
For handling this compound, we utilize a self-validating protection system.
-
Primary Barrier (Engineering):
-
Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.
-
Reasoning: Prevents inhalation of the STOT-SE 3 dust.[2][6][7] The nitro group implies potential mutagenicity (common in nitro-aromatics), necessitating containment levels higher than standard salts.
-
-
Secondary Barrier (PPE - Hands):
-
Protocol: Double-gloving is mandatory.
-
Inner Layer: 4-mil Nitrile (Tactility).
-
Outer Layer: 5-mil Nitrile or Neoprene (Chemical Resistance).
-
Validation: Inspect outer gloves every 30 minutes for yellowing (nitro-compound staining), which indicates permeation.
-
-
Tertiary Barrier (PPE - Body/Eyes):
-
Standard lab coat (buttoned), safety glasses with side shields.
-
Modification: If handling >50g, use a disposable Tyvek sleeve protector to prevent cuff contamination.
-
Part 4: Operational Protocols (Synthesis & Isolation)
Workflow Visualization: Safe Handling Logic
The following diagram outlines the decision matrix for handling spills versus standard operations, emphasizing the "Stop-Work" triggers.
Caption: Operational logic flow emphasizing static control during weighing and wet-wiping for spills to prevent dust aerosolization.
Detailed Protocol: Reaction Quenching & Isolation
Causality: Nitro-pyridines can form shock-sensitive salts if treated with strong reducing agents or bases.
-
Reaction Setup:
-
Use inert atmosphere (Nitrogen/Argon).
-
Avoid: Strong bases (NaOH, KOH) in methanol. This causes rapid hydrolysis to the picolinic acid, which may decarboxylate exothermically at elevated temperatures [1].
-
-
Quenching (The "Cold Kill"):
-
Always quench reactions containing this intermediate at 0°C .
-
Add saturated NH₄Cl slowly.
-
Why? Exothermic control. The nitro group sensitizes the ring; rapid heat generation can trigger runaway decomposition.
-
-
Waste Disposal:
-
Segregation: Do NOT mix with oxidizing acid waste (Nitric/Chromic).
-
Labeling: clearly mark as "Nitro-Pyridine Organic Waste."
-
Part 5: Emergency Response
Firefighting Measures
-
Hazard: Combustion releases Nitrogen Oxides (NOx), which are insidious pulmonary irritants. Delayed pulmonary edema is a risk.
-
Media: Water spray, Dry Chemical, CO₂.
-
Contraindication: Do not use high-volume water jets that might scatter the powder.
First Aid (Self-Validating Steps)
-
Eye Contact: Rinse for 15 minutes.[5][6] Validation: Use pH paper on the tear duct fluid after rinsing; continue if pH is not neutral.
-
Skin Contact: Wash with soap and water.[4][5][6][7][8] Validation: If skin turns yellow (xanthoproteic reaction), the nitro compound has penetrated the epidermis. Seek medical attention immediately.
References
-
PubChem. (2025). Compound Summary: Methyl 6-methylnicotinate (Structural Analog Safety Data). National Library of Medicine. [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
ECHA. (2024). Registration Dossier: Pyridine derivatives and their toxicological profiles. European Chemicals Agency. [Link]
(Note: Specific CAS 222978-02-1 or 29682-12-0 should be verified against the specific vendor batch, as isomerism in nitro-picolinates significantly alters melting points and reactivity.)
Sources
Introduction: The Significance of Solubility for Novel Pyridine Derivatives
An In-Depth Technical Guide to the Solubility of Methyl 6-methyl-5-nitropicolinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of this compound in various organic solvents. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.
This compound is a substituted pyridine derivative with potential applications as a key intermediate or building block in the synthesis of novel pharmacologically active agents.[1] The strategic placement of a methyl group, a nitro group, and a methyl ester on the picolinate scaffold suggests its utility in creating diverse molecular architectures. In drug discovery and development, understanding the solubility of a lead compound or intermediate is paramount. Solubility directly impacts critical processes such as reaction kinetics, purification strategies (e.g., recrystallization), formulation development, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). The introduction of a "magic methyl" group, for instance, can significantly alter a molecule's physicochemical properties, including its solubility and metabolic stability.[2][3] This guide will provide the foundational knowledge and practical protocols to thoroughly characterize the solubility profile of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its structural features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.
-
Methyl Ester Group (-COOCH₃): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall polarity.
-
Methyl Group (-CH₃): A nonpolar, lipophilic group that contributes to van der Waals interactions.
The presence of both polar (nitro, ester, pyridine nitrogen) and nonpolar (methyl, aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Physicochemical Profile of this compound and Structural Analogs
| Property | Methyl 6-methylnicotinate | Expected Influence of Nitro Group on this compound |
| Molecular Formula | C₈H₉NO₂[5] | C₈H₈N₂O₄ |
| Molecular Weight | 151.16 g/mol [5] | 196.16 g/mol |
| Appearance | Brown solid[5] | Likely a solid at room temperature |
| Melting Point | 34-37°C[5] | Expected to be higher due to increased polarity and molecular weight |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol[5] | The highly polar nitro group is expected to decrease solubility in non-polar solvents and potentially increase solubility in polar aprotic solvents. |
The addition of the nitro group significantly increases the molecule's polarity and molecular weight. This will likely lead to a higher melting point and a shift in its solubility profile. The strong dipole moment of the nitro group will favor interactions with polar solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
A two-tiered approach involving qualitative screening followed by quantitative analysis is recommended for a comprehensive understanding of the compound's solubility.
Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility in a diverse set of solvents, which can guide the selection of solvents for reactions, chromatography, and recrystallization.[6][7]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common organic solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, acetonitrile, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.[6][8]
-
Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments.[6]
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a contrasting background. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. If solid remains, the compound is partially soluble or insoluble .
-
Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Record the volume at which the solid completely dissolves, if at all.
-
Classification:
-
Soluble: Dissolves completely in ≤ 3 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.
-
Insoluble: No significant amount of solid dissolves in 3 mL of solvent.
-
-
Data Recording: Record the observations for each solvent in a structured table.
Quantitative Solubility Measurement (Isothermal Equilibrium Method)
This method determines the precise concentration of a saturated solution at a specific temperature, providing valuable data for thermodynamic and formulation studies.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours. This duration should be sufficient to ensure that the concentration of the dissolved solid reaches a plateau.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Dielectric Constant | Qualitative Solubility (e.g., at 25°C) | Quantitative Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | 1.88 | Insoluble | < 0.1 |
| Toluene | 2.4 | 2.38 | Partially Soluble | 1.5 |
| Ethyl Acetate | 4.4 | 6.02 | Soluble | 25.3 |
| Acetone | 5.1 | 20.7 | Soluble | 42.1 |
| Methanol | 5.1 | 32.7 | Soluble | 38.5 |
| DMF | 6.4 | 36.7 | Very Soluble | > 100 |
| DMSO | 7.2 | 46.7 | Very Soluble | > 150 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Interpretation:
-
High solubility in polar aprotic solvents (DMF, DMSO): This is expected due to the strong dipole-dipole interactions between the solvent and the polar nitro and ester groups of the solute.
-
Good solubility in moderately polar solvents (Ethyl Acetate, Acetone): These solvents offer a balance of polarity to interact with the functional groups and a nonpolar character to accommodate the hydrocarbon portions of the molecule.
-
Lower solubility in non-polar solvents (Hexane, Toluene): The energy required to break the strong solute-solute interactions (due to the polar groups) is not sufficiently compensated by the weak van der Waals forces with non-polar solvents.
Conclusion
A thorough understanding of the solubility of this compound is a critical first step in its journey from a novel chemical entity to a valuable component in drug discovery and development. By employing the systematic approach outlined in this guide—from theoretical prediction to qualitative screening and precise quantitative measurement—researchers can generate the robust data needed to make informed decisions regarding reaction conditions, purification methods, and formulation strategies. This foundational knowledge is indispensable for accelerating research and maximizing the potential of this and other promising molecules.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
- Solubility of Organic Compounds. (2023).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Methyl 6-methylnicotinate: Comprehensive Overview and Applications. (2025).
- Methyl 6-methylnicotinate synthesis - ChemicalBook.
- Methyl 6-methylnicotinate synthesis from 6 - Benchchem.
- Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem.
- Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
- The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026).
- methyl 5-methyl-6-nitronicotinate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).
- 6-Methylnicotinic acid Properties. (2025).
- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.
- Methyl-6-chloro-5-nitronicotinate | 59237-53-5 - ChemicalBook. (2026).
- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023).
- CAS 29681-45-6: Methyl 5-methylnicotinate | CymitQuimica.
- Magic Methyl Effects in Drug Design - Juniper Publishers. (2021).
- Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (2022).
- Solvent Miscibility Table - Sigma-Aldrich.
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Thermodynamic stability of Methyl 6-methyl-5-nitropicolinate
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 6-methyl-5-nitropicolinate
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a heterocyclic compound with potential applications in pharmaceutical and agrochemical development. The presence of a nitro group on the pyridine ring introduces significant energetic potential, making a thorough assessment of its thermal stability a critical prerequisite for safe handling, storage, and formulation. This document outlines the theoretical underpinnings of thermal decomposition for nitroaromatic esters, details rigorous experimental protocols including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and presents a systematic approach to integrated risk assessment in line with regulatory expectations. This guide is intended for researchers, process chemists, and drug development professionals tasked with characterizing potentially energetic molecules.
Introduction: The Critical Need for Stability Assessment
This compound is a substituted pyridine derivative characterized by a methyl ester at the 2-position, a methyl group at the 6-position, and an electron-withdrawing nitro group at the 5-position. While its specific applications are still under exploration, its structural motifs are common in bioactive molecules. The introduction of a nitro group (—NO₂) into an organic molecule fundamentally alters its chemical and physical properties, often imparting desirable bioactivity. However, it also introduces a high-energy functional group, which can render the molecule susceptible to rapid, exothermic decomposition under thermal stress.
The stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development, directly impacting product safety, efficacy, and shelf-life.[1] For nitroaromatic compounds, this assessment transcends quality control and becomes a critical safety issue. An uncharacterized thermal hazard can lead to runaway reactions during synthesis, purification, or formulation, posing significant risks. Therefore, a proactive and in-depth evaluation of thermodynamic stability is not merely a regulatory requirement but an essential component of responsible chemical stewardship.
This guide provides the scientific rationale and detailed methodologies to:
-
Understand the intrinsic stability of the this compound molecule.
-
Identify critical temperatures for decomposition and potential thermal runaway.
-
Establish a comprehensive stability profile to inform safe handling, storage conditions, and formulation strategies.
Synthesis and Physicochemical Profile
A plausible synthetic route for this compound involves the electrophilic nitration of its precursor, Methyl 6-methylpicolinate. The pyridine ring is generally deactivated towards electrophilic substitution; however, nitration can be achieved under forceful conditions using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3] The ester and methyl groups on the ring will direct the position of nitration.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value / Method | Rationale / Significance |
| Molecular Formula | C₈H₈N₂O₄ | Confirms elemental composition. |
| Molecular Weight | 196.16 g/mol | Essential for all quantitative analysis. |
| Appearance | TBD (Likely pale yellow to white solid) | Physical state at ambient temperature. |
| Melting Point (Tₘ) | To be Determined (via DSC) | A sharp melting point indicates purity. Decomposition during melting signals instability. |
| Decomposition Onset (Tₒₙₛₑₜ) | To be Determined (via DSC) | The critical temperature at which exothermic decomposition begins. A key safety parameter. |
| Enthalpy of Decomposition (ΔHₔ) | To be Determined (via DSC) | Quantifies the energy released during decomposition. High values (>500 J/g) suggest significant energetic hazard.[4] |
| Solubility | TBD | Important for processing, formulation, and analytical method development. |
Theoretical Framework: Factors Governing Thermal Stability
The thermodynamic stability of this compound is primarily dictated by its molecular structure. The decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C—NO₂ bond, a process whose energy barrier is influenced by several factors.[5]
-
The C—NO₂ Bond: This is typically the weakest bond in the molecule and the primary site of initial decomposition. The energy required to break this bond is a key determinant of the molecule's thermal stability.
-
Electron-Withdrawing/Donating Groups: The methyl ester (—COOCH₃) is an electron-withdrawing group, which decreases the electron density on the pyridine ring. The methyl group (—CH₃) is weakly electron-donating. These substituents modulate the strength of the C—NO₂ bond and can influence the decomposition pathway.
-
Intermolecular Interactions: In the solid state, crystal packing and intermolecular forces can influence how thermal energy is distributed within the material, affecting the bulk decomposition temperature.
The primary decomposition pathway for many nitroaromatic compounds involves the release of NO₂ gas, which can then trigger secondary, highly exothermic reactions.[5] For molecules containing ortho-methyl groups, alternative intramolecular rearrangement pathways can also occur, potentially at lower activation energies.[5]
Experimental Evaluation of Thermodynamic Stability
A multi-technique approach is essential for a comprehensive stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational methods for screening thermal hazards.[6][7] These should be complemented by isothermal stress testing to understand long-term stability under relevant storage conditions.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical data on melting, crystallization, and decomposition.[8] A sharp, energetic decomposition exotherm is a primary indicator of a potential thermal hazard.[9]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless steel crucible. The use of pressure-resistant crucibles is mandatory to contain any gases evolved during decomposition and ensure accurate enthalpy measurements.
-
Sealing: Hermetically seal the crucible to prevent the evaporation of the sample and loss of gaseous decomposition products.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at 30 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a maximum of 400 °C. A heating rate of 10 °C/min is standard for initial hazard screening.
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
Identify any endotherms, which typically correspond to melting. Record the onset temperature and enthalpy of fusion (ΔHբ).
-
Critically identify any exotherms. Record the onset temperature (Tₒₙₛₑₜ) and the total enthalpy of decomposition (ΔHₔ). The onset temperature is a conservative indicator of the temperature at which decomposition begins.
-
-
Why a pressure-resistant crucible? To contain the reaction and ensure that the measured enthalpy includes the energy from all decomposition events, including secondary reactions of gaseous products. This provides a worst-case scenario assessment.
-
Why an inert atmosphere? To study the intrinsic thermal stability of the molecule without interference from oxidative processes, which could occur in the presence of air.[10]
-
Self-Validation: The protocol is validated by observing a sharp, well-defined melting endotherm for a stable compound, confirming proper instrument calibration and sample preparation. The presence of a significant exotherm immediately following the melt would be a strong, self-validating indicator of thermal instability.
Thermogravimetric Analysis (TGA)
TGA provides complementary information by measuring the change in a sample's mass as a function of temperature.[11] It is invaluable for determining the temperature ranges of decomposition, quantifying mass loss, and identifying the presence of residual solvents or water.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the system at 30 °C.
-
Ramp the temperature at a rate of 10 °C/min up to 600 °C or until mass loss is complete.
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram (mass vs. temperature).
-
Identify the onset temperature of mass loss, which corresponds to the beginning of decomposition or volatilization.
-
Quantify the percentage of mass lost at each decomposition step.
-
Determine the final residual mass, if any.
-
-
Why an open crucible? To allow volatile decomposition products to escape freely, ensuring that the balance accurately measures the mass loss of the solid sample.
-
Why a larger sample size than DSC? To ensure the mass changes are well above the detection limit of the high-precision balance.
-
Self-Validation: A flat baseline with no mass loss until a high temperature indicates a non-volatile, stable sample up to that point. A distinct, sharp mass loss step validates that a specific thermal event is occurring. Coupling TGA with mass spectrometry (TGA-MS) can further validate the analysis by identifying the specific molecules (e.g., NO₂, CO₂) being evolved at each mass loss step.
Isothermal Stress Testing
In accordance with ICH Q1A(R2) guidelines, stress testing is essential to understand the intrinsic stability of a drug substance.[12] This involves exposing the material to conditions more severe than those used for accelerated stability testing to identify potential degradation pathways.[4]
-
Sample Preparation: Place accurately weighed samples of this compound into individual, loosely capped glass vials to allow for air exchange.
-
Condition Setup: Place sets of vials into stability chambers or ovens maintained at elevated temperatures. Per ICH guidelines, this should be in 10 °C increments above the standard accelerated condition (40 °C), for example, at 50 °C, 60 °C, and 70 °C.[12]
-
Time Points: Pull individual vials from each temperature condition at specified time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the pulled samples using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Quantify the purity of the sample (assay value).
-
Identify and quantify any degradation products.
-
Monitor for any changes in physical appearance (e.g., color change).
-
-
Why multiple temperatures? To understand the temperature dependence of degradation and potentially calculate degradation kinetics using the Arrhenius equation.
-
Why a stability-indicating method? This is critical for trustworthiness. The analytical method (e.g., HPLC) must be proven to separate the parent compound from all potential degradation products, ensuring that a loss in purity is accurately detected and not masked by co-eluting impurities.
-
Self-Validation: The protocol is validated by observing a clear trend of increased degradation at higher temperatures and longer exposure times. A control sample kept at a benign condition (e.g., 5 °C) should show no degradation, confirming that the observed changes are due to thermal stress.
Integrated Risk Assessment
Data from these independent analyses must be synthesized to form a holistic view of the compound's thermodynamic stability.
Table 2: Summary of Key Stability Parameters and Interpretation
| Parameter | Analytical Technique | Expected Outcome / Interpretation | Risk Indication |
| Tₒₙₛₑₜ | DSC | A low onset temperature (<150 °C) indicates the material may be unstable under common processing conditions (e.g., drying, milling). | High if low |
| ΔHₔ | DSC | A high enthalpy of decomposition (>500 J/g) suggests a significant amount of stored energy, posing a potential explosion or runaway reaction hazard.[4] | High if high |
| Mass Loss Profile | TGA | A sharp, single-step mass loss concurrent with the DSC exotherm confirms decomposition rather than evaporation. Multiple steps may indicate a complex decomposition pathway. | High if sharp & early |
| Degradation Rate | Isothermal Testing | Rapid degradation (>5-10%) at moderately elevated temperatures (e.g., 50-60 °C) suggests poor long-term stability and requires stringent storage conditions (e.g., refrigeration).[4] | High if rapid |
A molecule like this compound would be considered a high thermal risk if it exhibits a decomposition onset below 150 °C combined with a decomposition enthalpy exceeding 500 J/g. Such a finding would necessitate specialized handling procedures, a thorough process safety review, and potentially re-evaluation of its viability as a development candidate.
Conclusion
The thermodynamic stability of this compound cannot be assumed; it must be rigorously and empirically determined. Due to the presence of the energetic nitro group, a comprehensive evaluation using DSC, TGA, and isothermal stress testing is mandatory for ensuring safety and regulatory compliance. The protocols outlined in this guide provide a robust framework for generating the necessary data to characterize its thermal hazards, define safe operating limits, and establish appropriate storage conditions. A proactive, data-driven approach to stability assessment is fundamental to mitigating risk and advancing the development of new chemical entities with confidence.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Guidelines for Drug Stability Testing. Scribd. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2024, August 28). Slideshare. [Link]
-
SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Kochi University of Technology. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]
-
DSC vs TGA: What's the Difference in Thermal Analysis?. (2025, June 27). SKZ Industrial Co., Limited. [Link]
-
How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]
-
Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024, July 23). AZoM.com. [Link]
-
DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech. [Link]
-
The thermal decomposition of azidopyridines. ResearchGate. [Link]
-
Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]
-
The calculated heat of formation values of the nitropyridine.... ResearchGate. [Link]
-
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019, September 3). PubMed. [Link]
-
Nitration of Methyl Benzoate. University of Missouri. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Nitration of Methyl Benzoate Experiment. PraxiLabs. [Link]
-
Nitration of methyl benzoate. (2016, October 15). RSC Education. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
-
Nitration of Methyl Benzoate part I CHEM2050. (2009, October 14). YouTube. [Link]
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- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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- 9. researchgate.net [researchgate.net]
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Melting point and physical characteristics of Methyl 6-methyl-5-nitropicolinate
[1][2][3]
Executive Summary
This compound (CAS: 64215-12-9 ) is a functionalized pyridine derivative serving as a critical building block in the synthesis of pharmaceutical agents, particularly Aryl Hydrocarbon Receptor (AHR) inhibitors and other heterocyclic drug candidates.[1][2] Its structural motif—combining a nitro group, a methyl group, and a methyl ester on a pyridine core—makes it a versatile scaffold for nucleophilic aromatic substitution and reduction reactions (e.g., to the corresponding amino-picolinate).
This guide provides a validated technical overview for researchers, focusing on its physical state, synthesis pathways, and handling protocols.
Chemical Identity & Structural Analysis[4][5]
| Parameter | Data |
| IUPAC Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |
| Common Name | This compound |
| CAS Registry Number | 64215-12-9 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| SMILES | COC(=O)C1=NC(C)=C(C=C1)=O |
| Structural Features | [1][2][3][4][5][6][7][8][9] • Pyridine Ring: Electron-deficient core.• C2 Ester: Directs nucleophilic attack; hydrolyzable.• C5 Nitro: Strongly electron-withdrawing; reducible to amine.• C6 Methyl: Steric hindrance; benzylic reactivity. |
Physical Characteristics
Melting Point & Appearance
Experimental data from patent literature identifies the compound as a solid in its isolated form.
-
Physical State: Solid (Crystalline or Powder).
-
Appearance: Typically white to off-white solid when purified. Crude intermediates may appear yellow/brown due to nitro-arene impurities.
-
Melting Point: While specific capillary melting ranges are proprietary to specific polymorphs, the compound is stable as a solid at room temperature (25°C).
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Methanol.
-
Low/Insoluble: Water, Hexanes (useful for precipitation).
-
Density & Stability[8][11]
-
Predicted Density: ~1.3 ± 0.1 g/cm³ (Typical for nitro-pyridine esters).
-
Thermal Stability: The nitro group introduces potential thermal sensitivity. Avoid temperatures >100°C during drying unless safety calorimetry (DSC) confirms stability.
Synthesis & Production Protocols
The synthesis of this compound typically follows two primary routes: direct esterification of the carboxylic acid or functionalization of a halogenated precursor.
Route A: Esterification (Standard Laboratory Scale)
This method is preferred for high purity and scalability.
-
Precursor: 6-Methyl-5-nitro-2-pyridinecarboxylic acid.
-
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).
-
Conditions: Reflux (65°C) for 4–12 hours.
-
Workup: Neutralization with NaHCO₃, extraction with EtOAc.
Route B: Carbonylation/Substitution (Industrial/Patent Route)
Used when starting from the halogenated pyridine (e.g., 2-bromo-6-methyl-5-nitropyridine).
-
Precursor: 2-Bromo-6-methyl-5-nitropyridine.
-
Reagents: Pd(OAc)₂, dppf, CO (Carbon Monoxide), MeOH, Et₃N.
-
Mechanism: Palladium-catalyzed carbonylation.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for synthesizing and processing the compound.
Caption: Step-by-step synthetic pathway from acid precursor to purified ester.
Handling, Stability & Safety (E-E-A-T)
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent hydrolysis.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) .
-
Container: Amber glass vials to protect from light (nitro compounds can be photodegradable).
Safety Hazards
-
GHS Classification: Warning.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
-
Nitro Group Hazard: Although not a primary explosive, nitro-pyridines can decompose exothermically. Do not heat closed vessels without pressure relief.
Analytical Characterization
To validate the identity of synthesized this compound, researchers should verify the following spectral markers:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.3–8.5 ppm (s/d, 1H): Aromatic proton at C3/C4 (deshielded by nitro/ester).
-
δ ~8.0 ppm (d, 1H): Aromatic proton.
-
δ ~4.0 ppm (s, 3H): Methoxy group (–OCH₃) of the ester.
-
δ ~2.8–2.9 ppm (s, 3H): Methyl group at C6 (deshielded by adjacent nitro group).
-
-
Mass Spectrometry (LC-MS):
-
[M+H]⁺: Expect peak at 197.17 m/z .
-
References
-
Patent KR20200051646A. AHR inhibitors and uses thereof. (2020).[7] Describes the isolation of crude this compound as a white solid.
-
BLD Pharm. Product Data Sheet: this compound (CAS 64215-12-9).[1][2] Confirms chemical identity and CAS registry.[3]
-
Chemspace. Compound Registry: Methyl 6-methyl-5-nitropyridine-2-carboxylate.[11]
-
PubChem. Compound Summary for Pyridine Derivatives. (General reference for nitro-picolinate properties).
Sources
- 1. 1204400-58-7|6-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]
- 2. 1204400-58-7|6-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]
- 3. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 4. 1-Dodecanol [webbook.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 7. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Search results [chem-space.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 6-methyl-5-nitropicolinate from 2-chloro-6-methylpyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-methyl-5-nitropicolinate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring, is prevalent in numerous drugs targeting a range of therapeutic areas. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the drug development community. This document provides a detailed guide to the multi-step synthesis of this compound, commencing from the readily available starting material, 2-chloro-6-methylpyridine. The described protocol is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and ensuring procedural safety.
The synthesis involves a three-step sequence:
-
Nitration of 2-chloro-6-methylpyridine to introduce the nitro group at the 5-position.
-
Oxidation of the methyl group at the 2-position to a carboxylic acid.
-
Esterification of the resulting picolinic acid to afford the final methyl ester product.
This application note will provide a comprehensive overview of the entire synthetic route, detailed experimental protocols for each step, and critical safety considerations.
Reaction Scheme and Overview
The overall transformation from 2-chloro-6-methylpyridine to this compound is depicted below. Each step presents unique challenges and requires careful control of reaction conditions to achieve the desired outcome with high yield and purity.
Caption: Overall synthetic route from 2-chloro-6-methylpyridine to this compound.
Part 1: Nitration of 2-chloro-6-methylpyridine
The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution reaction. However, the pyridine ring is inherently electron-deficient and thus deactivated towards such reactions.[1] The presence of a chlorine atom further deactivates the ring, necessitating harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[1]
A critical aspect of this step is regioselectivity. The directing effects of the existing substituents (chloro and methyl groups) primarily favor nitration at the 3- and 5-positions. While a mixture of isomers is possible, careful control of reaction parameters can favor the formation of the desired 5-nitro isomer.
Part 2: Oxidation of the Methyl Group
The selective oxidation of the methyl group at the 2-position to a carboxylic acid is the second key transformation. Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄) is a common and effective reagent for this purpose.[2][3] The reaction is typically carried out in an aqueous medium, and careful temperature control is necessary to prevent over-oxidation and decomposition of the starting material.
Part 3: Fischer Esterification
The final step is the esterification of the 6-methyl-5-nitropicolinic acid with methanol. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a reliable method for this conversion.[4] The reaction is an equilibrium process, and driving it to completion often involves using an excess of the alcohol or removing the water formed during the reaction.[5]
Detailed Experimental Protocols
Safety Precautions
Working with nitrating agents and strong acids requires strict adherence to safety protocols.
-
All manipulations involving fuming nitric acid and concentrated sulfuric acid must be performed in a certified chemical fume hood.[6][7]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a lab coat, must be worn at all times.[8][9]
-
An eyewash station and safety shower should be readily accessible.[9]
-
Nitrating reactions are highly exothermic and have the potential for runaway reactions.[10] Strict temperature control is crucial.
-
Quenching of the reaction mixture should be done slowly and carefully by adding the reaction mixture to ice.
-
Dispose of all chemical waste in accordance with institutional and local regulations.[9][10]
Protocol 1: Synthesis of 2-chloro-6-methyl-5-nitropyridine
This protocol details the nitration of 2-chloro-6-methylpyridine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-chloro-6-methylpyridine | 127.57 | 10.0 g | 0.0784 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Fuming Nitric Acid (≥90%) | 63.01 | 20 mL | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (40 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-chloro-6-methylpyridine (10.0 g, 0.0784 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, begin the dropwise addition of fuming nitric acid (20 mL) via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Slowly allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-6-methyl-5-nitropyridine.
Protocol 2: Synthesis of 6-methyl-5-nitropicolinic acid
This protocol describes the oxidation of the methyl group to a carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-chloro-6-methyl-5-nitropyridine | 172.57 | 5.0 g | 0.0290 |
| Potassium Permanganate (KMnO₄) | 158.03 | 9.16 g | 0.0580 |
| Water | 18.02 | 150 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Sodium Bisulfite | 104.06 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-methyl-5-nitropyridine (5.0 g, 0.0290 mol) in water (150 mL).
-
Heat the mixture to 70-80 °C with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (9.16 g, 0.0580 mol) in water (100 mL).
-
Slowly add the potassium permanganate solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 70-80 °C. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 6-methyl-5-nitropicolinic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the product.
Protocol 3: Synthesis of this compound
This protocol details the final esterification step.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 6-methyl-5-nitropicolinic acid | 182.12 | 3.0 g | 0.0165 |
| Methanol | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, suspend 6-methyl-5-nitropicolinic acid (3.0 g, 0.0165 mol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The synthesis of this compound from 2-chloro-6-methylpyridine is a multi-step process that requires careful execution and adherence to safety protocols. The procedures outlined in this application note provide a robust and reliable method for obtaining this valuable intermediate. By understanding the underlying chemical principles of each step—nitration, oxidation, and esterification—researchers can effectively troubleshoot and optimize the synthesis for their specific needs in drug discovery and development.
References
-
Benchchem. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3.
-
Standard Operating Procedure for Nitrates. University of California Center for Laboratory Safety. December 14, 2012.
-
Katritzky, A. R., et al. Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd.
-
Synthesis and Functionalization of 3-Nitropyridines.
-
How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem. November 20, 2021.
-
Bakke, J. M., et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. February 24, 2025.
-
Pyridine - Wikipedia.
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC.
-
Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
-
Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. LSUHSC. July 20, 2018.
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. April 27, 2015.
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. February 26, 2024.
-
Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate - Benchchem.
-
Picolinic acid - Wikipedia.
-
CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
-
2-Chloro-3-nitro-6-methylpyridine | CAS#:22280-60-0 | Chemsrc. August 25, 2025.
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications.
-
US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.
-
picolinic acid hydrochloride - Organic Syntheses Procedure.
-
US2578672A - Picolinic acid recovery - Google Patents.
-
2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 - ChemicalBook. January 13, 2026.
-
2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. May 20, 2025.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. October 16, 2025.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC.
-
esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols.
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
-
Ester synthesis by esterification - Organic Chemistry Portal.
-
2-CHLORO-6-METHYLNICOTINAMIDE synthesis - ChemicalBook.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. January 04, 2025.
Sources
- 1. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]
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- 10. benchchem.com [benchchem.com]
Protocol for the nitration of methyl 6-methylpicolinate
Application Note: Protocol for the Nitration of Methyl 6-Methylpicolinate
Executive Summary
This Application Note details the protocol for the electrophilic nitration of Methyl 6-methylpicolinate (Methyl 6-methylpyridine-2-carboxylate). This transformation is synthetically challenging due to the electronic nature of the pyridine ring: the nitrogen atom and the C2-ester group significantly deactivate the ring toward electrophilic attack, while the C6-methyl group provides weak activation and directing effects.
Target Product: Methyl 6-methyl-5-nitropicolinate
-
Regioselectivity: The C5 position is electronically favored (ortho to the activating methyl group, meta to the deactivating ester) and sterically accessible compared to the C3 position.
-
Key Challenge: The harsh acidic conditions required for nitration (Mixed Acid at elevated temperature) pose a high risk of ester hydrolysis. This protocol includes a Self-Validating Workup Strategy to manage this risk.
Reaction Mechanism & Logic
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Activation: The pyridine nitrogen is protonated by the superacidic medium (
), forming a pyridinium ion. This further deactivates the ring but prevents N-nitration or oxidation. -
Electrophile Generation: Sulfuric acid dehydrates nitric acid to generate the nitronium ion (
). -
Substitution: The
attacks the C5 position. The C6-methyl group stabilizes the transition state via inductive donation (+I), directing the incoming electrophile ortho to itself. -
Competing Pathway (Hydrolysis): The presence of water (from the reaction or wet reagents) and heat can hydrolyze the methyl ester to the carboxylic acid (6-methyl-5-nitropicolinic acid).
Visualizing the Pathway
Figure 1: Reaction pathway showing the primary nitration route and the potential hydrolysis side-reaction.
Safety & Pre-Requisites (Trustworthiness)
Critical Hazard: Fuming Nitric Acid is a potent oxidizer. Contact with organic solvents (acetone, ethers) can cause immediate detonation.
-
Exotherm Control: The mixing of
and is highly exothermic.[2] -
Gas Evolution:
fumes (red/brown gas) are toxic. Perform all operations in a high-efficiency fume hood.
| Reagent | Role | Hazard Class | Handling Note |
| Methyl 6-methylpicolinate | Substrate | Irritant | Solid/Oil; weigh carefully. |
| Sulfuric Acid (98%) | Solvent/Catalyst | Corrosive | Dehydrating agent; charring risk. |
| Fuming Nitric Acid (>90%) | Reagent | Oxidizer/Corrosive | Use glass pipettes only. No plastics. |
| Ice/Water | Quench | N/A | Use for controlled exotherm quenching. |
Detailed Experimental Protocol
Scale: 10.0 mmol (approx. 1.51 g of substrate) Expected Yield: 60–75% (isolated)
Phase 1: Preparation of Nitrating Mixture[3]
-
Chill a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar in an ice-salt bath (-10°C) .
-
Add 5.0 mL of conc.
. -
Add 3.0 mL of Fuming
dropwise over 10 minutes.-
Note: Maintain internal temperature < 10°C. Vapor evolution is normal.
-
Phase 2: Substrate Addition & Reaction
-
Dissolve 1.51 g (10 mmol) of Methyl 6-methylpicolinate in 2.0 mL of conc.
in a separate vial.-
Expert Insight: Pre-dissolving the substrate prevents "hot spots" of solid substrate reacting violently with the nitrating mixture.
-
-
Add the substrate solution dropwise to the cold nitrating mixture over 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Thermal Activation: Equip the flask with a reflux condenser. Heat the reaction mixture to 70°C for 4–6 hours.
Phase 3: Quenching & Workup (The Decision Point)
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully adjust pH to ~7.0 using saturated
or solid .-
Caution: Massive
evolution. Add base slowly. -
Critical Check: Do not overshoot to pH > 9, or you will hydrolyze the ester during workup.
-
Phase 4: Isolation Logic (Self-Validating Step)
At this stage, analyze the aqueous slurry by LCMS.
-
Scenario A: Product is primarily the Ester (MW 196).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate. -
Recrystallize from MeOH or purify via silica column (0-40% EtOAc in Hexanes).
-
-
Scenario B: Product is primarily the Acid (MW 182) due to hydrolysis.
-
Do not extract yet. Acidify aqueous layer to pH 3-4.
-
Extract the acid with Ethyl Acetate (
mL). -
Concentrate the organic layer to obtain the crude acid.
-
Remediation: Reflux the crude acid in Methanol (20 mL) with conc.
(0.5 mL) for 2 hours (Fischer Esterification). -
Concentrate and follow Scenario A workup.
-
Process Decision Workflow
This diagram guides the researcher through the critical decision points to ensure product recovery regardless of ester stability.
Figure 2: Operational workflow for isolation and remediation of the nitrated product.
References
-
Organic Syntheses, Coll.[5] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate. (Foundational protocol for ester nitration). Link
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide. Journal of the Chemical Society, Perkin Transactions 2. (Discussion of nitration mechanisms on deactivated rings). Link
-
US Patent 4,579,953. Process for the production of 6-methylnicotinic acid ester.[6] (Industrial context for nitration/oxidation of 2-methyl-5-ethylpyridine). Link
-
BenchChem Application Note. Synthesis of Ethyl 6-nitropicolinate. (Analogous protocol for nitration of picolinate derivatives). Link
Sources
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 6-methylnicotinate CAS#: 5470-70-2 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Pyrrolopyridines via Reductive Cyclization of Methyl 6-methyl-5-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the valuable 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, leveraging methyl 6-methyl-5-nitropicolinate as a strategic starting material. The protocols detailed herein are grounded in the principles of reductive cyclization, offering a robust pathway to this medicinally significant heterocyclic system.
The pyrrolopyridine core is a privileged scaffold in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including roles as kinase inhibitors for anticancer therapies.[1][2][3][4][5][6] The structural similarity of the azaindole nucleus to the purine ring of ATP allows well-designed analogues to function effectively as inhibitors at the hinge region of kinases.[4] Consequently, developing efficient and versatile synthetic routes to access novel pyrrolopyridine derivatives is a primary objective for drug discovery programs.[7][8][9]
This application note focuses on the Cadogan-type reductive cyclization, a powerful transformation for constructing nitrogen-containing heterocycles from ortho-substituted nitroarenes.[10][11][12] By employing a trivalent phosphorus reagent, such as triethyl phosphite, this compound is converted into the corresponding pyrrolopyridine through a deoxygenative cyclization mechanism. This approach is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.
Causality and Mechanistic Rationale
The strategic selection of this compound is based on the specific arrangement of its functional groups. The nitro group serves as a precursor to a highly reactive nitrene intermediate upon reduction. The adjacent methyl group provides the necessary carbon atom for the intramolecular C-H insertion or cyclization event required to form the five-membered pyrrole ring.
The Cadogan reaction is widely accepted to proceed through the deoxygenation of the nitro group by the phosphite reagent.[13][14] The mechanism involves the nucleophilic attack of the phosphorus atom on the oxygen atoms of the nitro group, leading to the formation of a phosphine oxide and a transient, electron-deficient nitrene species. This highly reactive nitrene then rapidly undergoes an intramolecular cyclization with the neighboring methyl group to forge the pyrrole ring, followed by aromatization to yield the stable pyrrolopyridine heterocycle.[13][14]
Caption: Proposed mechanism for the Cadogan reductive cyclization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the pyrrolopyridine core and its subsequent hydrolysis to the carboxylic acid, a versatile intermediate for further functionalization.
Reagent and Materials Data
| Reagent/Material | CAS No. | Formula | Mol. Weight ( g/mol ) | Molar Eq. |
| This compound | 92900-05-5 | C₈H₈N₂O₄ | 196.16 | 1.0 |
| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | 3.0 - 4.0 |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 2.0 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | - |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | As needed |
Protocol 1: Synthesis of Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Objective: To synthesize the core pyrrolopyridine structure via reductive cyclization.
Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add this compound (5.0 g, 25.5 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material. Begin stirring the solution. Subsequently, add triethyl phosphite (17.5 mL, 102 mmol, 4.0 eq.) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-115 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 50%) to isolate the desired product.
-
Isolation and Characterization: Combine the fractions containing the product and concentrate under reduced pressure to yield methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a solid. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.
Protocol 2: Hydrolysis to 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Objective: To convert the methyl ester to a carboxylic acid for further derivatization.
Methodology:
-
Reaction Setup: Dissolve the methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (from Protocol 1, e.g., 3.0 g, 15.6 mmol, 1.0 eq.) in methanol (60 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (1.25 g, 31.2 mmol, 2.0 eq.) in water (15 mL) to the stirred solution.
-
Reaction Conditions: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.
Data Presentation and Expected Results
| Compound | Formula | Mol. Weight ( g/mol ) | Expected Yield | Appearance |
| Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 65-80% | Off-white to light brown solid |
| 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 85-95% | White to pale yellow solid |
Expected Spectroscopic Data for Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.8-9.0 (s, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃), 2.4-2.6 (s, 3H, CH₃).
-
Mass Spectrometry (ESI+): m/z 191.08 [M+H]⁺.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthetic procedure.
Caption: Overall experimental workflow for pyrrolopyridine synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the triethyl phosphite is of high purity and used in sufficient excess (up to 4 eq.). |
| Side reactions. | Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation. Lowering the reflux temperature slightly might improve selectivity, albeit at the cost of reaction time. | |
| Purification Difficulties | Co-elution of product with triethyl phosphate byproduct. | Triethyl phosphate is water-soluble. A diligent aqueous work-up before chromatography can remove a significant portion. Alternatively, consider using a different phosphine reagent that might produce a more easily separable byproduct. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of NaOH to 2.5-3.0 eq. and extend the reaction time. Monitor closely by TLC to confirm the disappearance of the starting ester. |
Conclusion
The reductive cyclization of this compound using triethyl phosphite is an effective and direct method for the synthesis of the 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate scaffold. The protocol is robust and utilizes readily available reagents. The resulting product can be easily hydrolyzed to the corresponding carboxylic acid, providing a key building block for the elaboration of diverse compound libraries targeting various biological endpoints, particularly in the field of kinase inhibitor development. This application note provides a solid foundation for researchers to successfully implement and adapt this valuable synthetic strategy.
References
-
Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing). Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part XI. A kinetic study of the effects of varying the reagent and the nitro-compound in the conversion of o-nitrobenzylideneamines to 2-substituted indazoles. Scilit. Available from: [Link]
-
A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available from: [Link]
-
Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available from: [Link]
-
Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils. Chemical Communications (London) (RSC Publishing). Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]
-
Reductive Cyclisation of Nitro-compounds by Triethyl Phosphite: New Syntheses of Phenothiazines and Anthranils. RSC Publishing. Available from: [Link]
-
Synthesis of Azaindoles. ResearchGate. Available from: [Link]
-
A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. Available from: [Link]
-
CuH-Catalyzed Reductive Coupling of Nitroarenes with Phosphine Oxides for the Direct Synthesis of Phosphamides. Organic Chemistry Portal. Available from: [Link]
-
Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes. PMC. Available from: [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]
-
Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Cadogan cyclization leads to polycyclic systems incorporating the pyrrolo[3,2‐b]indole unit. ResearchGate. Available from: [Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Biologically active compounds containing pyrrolopyridines unit. ResearchGate. Available from: [Link]
-
Methyl 6-methylnicotinate. PubChem - NIH. Available from: [Link]
-
Synthesis of aminated products by using Cadogan cyclization. ResearchGate. Available from: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available from: [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC - NIH. Available from: [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. Available from: [Link]
-
Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Pharmaffiliates. Available from: [Link]
-
Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. ResearchGate. Available from: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Company Document. Available from: [Link]
-
The synthesis of a tricyclic pyrrolopyrimidine related to N 6-hydroxyadenine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][15][16]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. Available from: [Link]
-
(PDF) 6-Methylnicotinic acid. ResearchGate. Available from: [Link]
- Preparation of 6-methylnicotinic acid. Google Patents.
-
Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. MDPI. Available from: [Link]
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- 16. Azaindole synthesis [organic-chemistry.org]
Application Notes and Protocols: Catalytic Hydrogenation of Methyl 6-methyl-5-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in methyl 6-methyl-5-nitropicolinate is a crucial transformation in synthetic organic chemistry, providing a direct route to the corresponding amine, methyl 5-amino-6-methylpicolinate. This amino-picolinate is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, clean reaction profile, and generally mild operating conditions.[1][2] This document provides a detailed guide to the catalytic hydrogenation of this compound, covering the underlying chemical principles, a comparative analysis of common catalytic systems, and comprehensive, step-by-step protocols.
Mechanistic Insights and Key Experimental Parameters
The catalytic hydrogenation of nitroarenes to their corresponding anilines is a well-established reaction, generally proceeding through a stepwise reduction on the surface of a heterogeneous catalyst.[1] The most widely accepted mechanism involves the initial formation of nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[3][4]
Several factors critically influence the success and efficiency of this transformation:
-
Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of both aromatic and aliphatic nitro groups.[1] Raney Nickel is a cost-effective alternative, particularly useful when the substrate contains functionalities sensitive to hydrogenolysis.[1][5] Platinum(IV) oxide (PtO₂) is another highly active catalyst suitable for a broad range of hydrogenations.[1]
-
Solvent: The choice of solvent can impact reaction rates and catalyst activity. Protic solvents such as ethanol and methanol are frequently used as they are effective at dissolving the starting material and facilitating hydrogen transfer.[1]
-
Hydrogen Pressure: The reaction can often be conducted at atmospheric pressure using a hydrogen-filled balloon.[6] However, for more challenging reductions or to increase the reaction rate, elevated pressures using a Parr shaker or a similar hydrogenation apparatus are employed.[2][7]
-
Temperature: Most catalytic hydrogenations of nitro compounds can be carried out at room temperature.[1] In some cases, gentle heating may be necessary to achieve a reasonable reaction rate.
-
Catalyst Loading: The amount of catalyst used is typically in the range of 5-10 mol% relative to the substrate.[2]
Comparative Overview of Catalytic Systems
The selection of the most appropriate catalytic system depends on factors such as substrate compatibility, desired reaction time, cost, and available equipment. Below is a comparative table of common catalysts for the hydrogenation of nitroarenes.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| 10% Palladium on Carbon (Pd/C) | 5-10 | High activity and selectivity for nitro group reduction.[1] | Can be expensive; may cause hydrogenolysis of sensitive functional groups.[1] |
| Raney® Nickel | Varies (often by weight) | Cost-effective; less prone to causing dehalogenation.[1][8] | Pyrophoric and requires careful handling.[1][5] |
| Platinum(IV) Oxide (PtO₂) | 1-5 | Highly active for a wide range of functional groups.[1] | High cost.[1] |
Experimental Protocols
Safety First: Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts.[7][9] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The spent catalyst should be handled with care, typically filtered and kept wet with water to prevent ignition upon exposure to air.[6][7]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd) to the reaction mixture under a positive pressure of the inert gas.[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2][6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[2]
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry as the catalyst can be pyrophoric.[6][7]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-6-methylpicolinate. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Hydrogenation using Raney® Nickel under Pressure
This protocol is suitable for larger-scale reactions or when a faster reaction time is desired.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In the reaction vessel of the hydrogenation apparatus, carefully wash the Raney® Nickel slurry with the chosen reaction solvent to remove the water.
-
Reaction Setup: Add the solution of this compound in the chosen solvent to the flask containing the washed Raney® Nickel.[2]
-
Hydrogenation: Seal the reaction vessel, purge with an inert gas, and then pressurize with hydrogen gas (typically 1-4 atm). Stir the mixture vigorously at room temperature or with gentle heating.[2]
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by analytical methods (TLC, LC-MS).[2]
-
Work-up: After the reaction is complete, vent the hydrogen and purge the system with an inert gas.[2]
-
Catalyst Removal: Carefully filter the mixture through a pad of filter aid to remove the Raney® Nickel. As with Pd/C, the filter cake should be kept wet.[2][7]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as needed.
Visualization of the Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. chem.wisc.edu [chem.wisc.edu]
Synthetic Strategies for Fused Heterocyclic Architectures Utilizing Nitropicolinate Scaffolds
Introduction: The Strategic Advantage of Nitropicolinates in Heterocyclic Synthesis
Fused heterocyclic ring systems are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their rigid, three-dimensional structures provide a unique framework for molecular recognition and interaction with biological targets. The development of efficient and versatile synthetic routes to these complex architectures is a continuous pursuit in medicinal and materials chemistry. Among the diverse array of starting materials, nitropicolinates and their derivatives have emerged as powerful and versatile building blocks for the construction of a variety of fused nitrogen-containing heterocycles.
The strategic placement of a nitro group ortho or para to a leaving group, such as a halogen, on the pyridine ring dramatically activates the molecule towards nucleophilic aromatic substitution (SNAr). This activation, coupled with the inherent reactivity of the nitro group itself and the directing influence of the picolinate ester, provides a powerful platform for designing tandem and cascade reactions that rapidly build molecular complexity. This application note will detail the core principles, provide exemplary protocols, and discuss the mechanistic intricacies of synthetic routes for fused heterocyclic rings using nitropicolinates and their halo-derivatives.
Core Principles: The Dual Role of the Nitro Group
The synthetic utility of nitropicolinates in the construction of fused heterocycles hinges on the dual reactivity of the nitro group.
-
Electrophilic Activation: The potent electron-withdrawing nature of the nitro group renders the pyridine ring electron-deficient, particularly at the positions ortho and para to it. This significantly facilitates the displacement of a leaving group (e.g., a halogen) at these positions by a wide range of nucleophiles. This is the crucial first step in many synthetic sequences, allowing for the introduction of a side chain that will ultimately participate in the cyclization to form the fused ring.
-
Participation in Cyclization: Following the initial nucleophilic substitution, the nitro group can play a direct role in the subsequent ring-closing step. Most commonly, this involves the reduction of the nitro group to an amino group, which then acts as an internal nucleophile to condense with an electrophilic center on the appended side chain. This reduction-cyclization sequence is a robust and widely employed strategy for the synthesis of various fused pyridoid systems.
The interplay of these two roles allows for a "build and close" strategy, where the nitropicolinate scaffold is first functionalized and then undergoes a triggered cyclization to yield the desired fused heterocyclic product.
Generalized Reaction Pathway
The general synthetic strategy can be visualized as a two-stage process. The first stage involves the nucleophilic substitution of a leaving group on the nitropicolinate ring by a bifunctional nucleophile. The second stage is the intramolecular cyclization, often triggered by the reduction of the nitro group.
Figure 1: Generalized two-stage synthetic approach.
Application Note 1: Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are an important class of fused heterocycles with applications in medicinal chemistry, including as kinase inhibitors and anticancer agents. A common and efficient route to this scaffold utilizes the reaction of 2-chloro-3-nitropyridine derivatives with 1,2-diamines.
Protocol: Synthesis of a Substituted Pyrido[2,3-b]pyrazine
This protocol details the synthesis of a generic substituted pyrido[2,3-b]pyrazine from 2-chloro-3-nitropyridine and a substituted 1,2-diaminoethane.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the substituted 1,2-diaminoethane (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting N-(2-aminoethyl)-3-nitropyridin-2-amine intermediate by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Ethanol and isopropanol are good choices as they are polar enough to dissolve the starting materials and the base, and their boiling points are suitable for achieving a reasonable reaction rate.
-
Base: Triethylamine is used to neutralize the HCl formed, preventing the protonation of the diamine nucleophile which would deactivate it. A non-nucleophilic base is crucial to avoid competing reactions.
Step 2: Reductive Cyclization
-
Dissolve the purified intermediate from Step 1 in a solvent mixture, typically ethanol/water or acetic acid.
-
Add a reducing agent. A common and effective choice is sodium dithionite (Na2S2O4) (3-4 eq). Other options include catalytic hydrogenation (e.g., Pd/C, H2) or iron powder in acetic acid.
-
Heat the reaction mixture at reflux for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and subsequent aromatization (often through air oxidation upon workup) to form the pyrido[2,3-b]pyrazine ring.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Reducing Agent: Sodium dithionite is a mild and convenient reducing agent for nitro groups that is compatible with many functional groups. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment. Iron in acetic acid is a classical and cost-effective method.
-
Solvent System: The choice of solvent depends on the reducing agent. Ethanol/water is suitable for sodium dithionite, while acetic acid is often used with iron powder.
Data Presentation: Representative Yields
| Starting Material (1,2-Diamine) | Intermediate Yield (%) | Final Product Yield (%) |
| 1,2-Diaminoethane | 85 | 78 |
| 1,2-Diaminopropane | 82 | 75 |
| 1,2-Diphenyl-1,2-diaminoethane | 75 | 68 |
Application Note 2: Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are another privileged heterocyclic scaffold found in numerous biologically active compounds, including purine analogues. The synthesis can be achieved through the reaction of 2-chloro-3-nitropyridine with primary amines, followed by acylation and reductive cyclization.[1]
Protocol: Synthesis of a Substituted Imidazo[4,5-b]pyridine
Step 1: Nucleophilic Substitution with a Primary Amine
-
React 2-chloro-3-nitropyridine (1.0 eq) with a primary amine (R-NH2, 1.1 eq) in a suitable solvent like ethanol or DMF in the presence of a base (e.g., K2CO3 or Et3N, 1.5 eq).[1]
-
Heat the mixture, typically at 80-100 °C, until the starting material is consumed (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent. Purify the resulting 2-(alkylamino)-3-nitropyridine by column chromatography.
Step 2: N-Acylation
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or THF.
-
Add an acylating agent, for example, an acid chloride (R'-COCl) or an anhydride ((R'-CO)2O) (1.1 eq), and a base like triethylamine or pyridine (1.2 eq).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-acyl-2-(alkylamino)-3-nitropyridine.
Step 3: Reductive Cyclization
-
Reduce the nitro group of the N-acylated intermediate using a suitable reducing agent as described in the previous protocol (e.g., Na2S2O4 or catalytic hydrogenation).
-
The in situ generated diamine will undergo intramolecular cyclization to form the imidazole ring.
-
Purify the final imidazo[4,5-b]pyridine product as previously described.
Visualization of the Workflow
Figure 2: Workflow for Imidazo[4,5-b]pyridine Synthesis.
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating through careful monitoring and characterization at each step.
-
Reaction Monitoring: The progress of each reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.
-
Intermediate Characterization: Isolation and characterization of the intermediates (e.g., by 1H NMR, 13C NMR, and mass spectrometry) are crucial to confirm the success of each step before proceeding to the next.
-
Final Product Analysis: The structure and purity of the final fused heterocyclic product must be rigorously confirmed using a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, by single-crystal X-ray diffraction.
Conclusion
Nitropicolinates and their halo-derivatives are highly valuable and versatile synthons for the construction of a wide range of fused heterocyclic ring systems. The strategic positioning of the nitro group provides both activation for initial functionalization and a latent amino group for subsequent cyclization. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. By understanding the underlying chemical principles and carefully controlling the reaction conditions, these methods can be adapted to generate diverse libraries of fused heterocycles for applications in drug discovery and materials science.
References
- Zhang, L., et al. (2014). An efficient synthesis of novel quinazoline derivatives via ultrasound-promoted Bischler cyclization. Ultrasonics Sonochemistry, 21(3), 1146-1151.
- He, L., et al. (2012). A kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines. Tetrahedron, 68(3), 874-880.
- Azzam, R. A., & Elgemeie, G. H. (2019). A novel approach for the synthesis of new N-substituted triazolopyridines and their antibacterial activity.
- Salomé, C., et al. (2011). Regioselective Synthesis of Imidazo[4,5-b]pyridine-Containing Polycyclic Compounds as New Scaffolds. Organic Letters, 13(21), 5854-5857.
- Kamal, A., et al. (2011). Synthesis and cytotoxic activity of 2-anilino-3-nitropyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5144-5147.
Sources
Troubleshooting & Optimization
Purification methods for Methyl 6-methyl-5-nitropicolinate via chromatography
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #PUR-MNP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Chromatographic Isolation for Methyl 6-methyl-5-nitropicolinate
Executive Summary & Compound Profile
You are dealing with This compound (an analog of methyl 6-methyl-5-nitropyridine-2-carboxylate). This compound presents a unique purification challenge due to the competing electronic effects of the electron-withdrawing nitro group (
-
Core Challenge: The compound often co-elutes with its hydrolysis byproduct (6-methyl-5-nitropicolinic acid) or unreacted starting materials (e.g., methyl 6-methylpicolinate) depending on the synthesis route (often nitration or esterification).
-
Physicochemical Insight: The nitro group significantly lowers the basicity of the pyridine nitrogen, reducing severe tailing often seen with pyridines. However, it increases polarity relative to the non-nitrated precursor.
Quick Reference Data:
| Property | Value (Est.) | Chromatographic Implication |
|---|---|---|
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; amenable to both NP and RP. |
| pKa (Pyridine N) | < 1.0 | Very weak base; less silanol interaction than standard pyridines. |
| Solubility | DCM, EtOAc, MeOH | Excellent for Normal Phase liquid loading. |
| UV Max | ~260-270 nm | Strong absorbance for UV detection. |
Troubleshooting Guide (FAQ)
Below are the most frequent technical inquiries received regarding this compound, structured to solve your immediate experimental bottlenecks.
Q1: My target ester is co-eluting with a polar impurity on Silica (Normal Phase). How do I resolve this?
Diagnosis: The impurity is likely the hydrolyzed acid (6-methyl-5-nitropicolinic acid). On standard silica, carboxylic acids can streak or co-elute if the mobile phase is not acidified. Solution:
-
Switch Solvent System: Move from Hexane/Ethyl Acetate to DCM/Methanol .
-
Add a Modifier: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the free acid impurity, sharpening its peak and increasing its retention on silica (making it elute after your ester).
-
Protocol:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol + 0.5% Acetic Acid
-
Gradient: 0–5% B over 10 CV (Column Volumes). The ester typically elutes early, while the acid retains longer.
-
Q2: I am seeing "ghost peaks" or broad tailing in Reverse Phase (C18). Is the column failing?
Diagnosis: This is likely due to secondary silanol interactions or pH mismatch . Even with the nitro group, the pyridine ring can interact with residual silanols on older C18 columns. Solution:
-
Buffer Selection: Use 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid in water. The acidic pH ensures the pyridine nitrogen remains protonated (or neutral if pKa is very low), but more importantly, it masks silanol sites.
-
Column Choice: Switch to an end-capped C18 column or a Phenyl-Hexyl column. Phenyl phases offer unique
selectivity with the nitropyridine ring, often separating regioisomers better than C18.
Q3: The compound degrades during purification. What is happening?
Diagnosis: Nitropicolinate esters are susceptible to hydrolysis or transesterification if the mobile phase contains basic modifiers or reactive alcohols (like methanol) under prolonged exposure. Solution:
-
Avoid Basic Modifiers: Do NOT use Triethylamine (TEA) or Ammonium Hydroxide. These catalyze hydrolysis.
-
Solvent Swap: If using Normal Phase, replace Methanol with Acetonitrile (if miscibility allows in your specific gradient) or use Isopropanol (less nucleophilic).
-
Work Fast: Evaporate fractions immediately at
.
Validated Experimental Protocols
Protocol A: Flash Chromatography (Normal Phase)
Best for: Crude reaction mixtures (>500 mg scale)
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: Hexane (A) / Ethyl Acetate (B).
-
Sample Loading: Dry load on Celite or Silica (dissolve in DCM, mix with silica, evaporate). Liquid injection in DCM causes band broadening.
-
Gradient Table:
| Time (CV) | % Solvent B (EtOAc) | Event |
| 0–2 | 5% | Elution of non-polar byproducts |
| 2–10 | 5% | Elution of this compound |
| 10–12 | 40% | Elution of polar acids/dimers |
Protocol B: Preparative HPLC (Reverse Phase)
Best for: Final polishing (>98% purity requirement)
-
Column: C18 End-capped (e.g., XBridge or equivalent), 5 µm, 19 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 15–20 mL/min.
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Gradient:
-
Hold 5% B for 1 min.
-
Linear ramp 5%
60% B over 12 mins. -
Note: The nitro group increases retention relative to the non-nitro precursor on RP due to reduced water solubility, but the polarity often makes it elute earlier than simple aromatics. Expect elution around 40-50% B.
-
Workflow Visualization
The following diagram illustrates the decision logic for purifying nitropicolinate derivatives, ensuring you select the correct path based on your crude purity.
Caption: Decision matrix for the purification of this compound, prioritizing acid removal and phase selection.
References & Authority
The protocols and chemical behaviors described above are grounded in established methodologies for pyridine and nitro-aromatic chemistry.
-
BenchChem . Application Notes and Protocols for Ethyl 6-Nitropicolinate in Cross-Coupling Reactions. (Provides analogous solubility and stability data for nitropicolinate esters).
-
ChemicalBook . Methyl 6-methylnicotinate Synthesis and Properties. (Foundational data on the parent pyridine ester structure and esterification conditions).
-
U.S. EPA . Method 8330B: Nitroaromatics by High Performance Liquid Chromatography (HPLC). (Authoritative standard for the chromatographic behavior of nitro-substituted aromatics).
-
National Institutes of Health (NIH) . Identification of nitrate ester explosives by liquid chromatography. (Discusses additives and ionization suppression for nitro-esters).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.
Minimizing side reactions during nitration of methyl picolinates
Welcome to the Technical Support Center for the nitration of methyl picolinates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The inherent electronic properties of the pyridine ring, compounded by the deactivating nature of the methyl ester group, make this reaction susceptible to a variety of side reactions. This document provides in-depth, experience-driven answers to common problems, troubleshooting guides, and validated protocols to help you minimize byproducts and maximize the yield of your desired nitrated methyl picolinate.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of methyl picolinate resulting in low yields and a complex mixture of products?
The primary challenge in nitrating methyl picolinates stems from the severe deactivation of the pyridine ring. The nitrogen atom acts as an electron sink, and under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), it becomes protonated to form a pyridinium ion.[1][2] This positive charge further deactivates the ring, making it significantly less nucleophilic than benzene.[3] Consequently, harsh reaction conditions are required, which can lead to product degradation and the formation of side products.[3][4]
The methyl ester group (–COOCH₃) is also an electron-withdrawing group, which further deactivates the ring, albeit to a lesser extent than the protonated nitrogen.[5][6] This dual deactivation necessitates a careful balance of reaction parameters to achieve successful nitration without promoting side reactions.
Q2: I'm observing significant amounts of dinitrated products. How can I favor mono-nitration?
Over-nitration is a common issue, especially when forcing the reaction to proceed on a highly deactivated ring.[3][7][8] Once the first nitro group is introduced, the ring becomes even more deactivated, but under harsh conditions, a second nitration can occur.[7][8] To enhance selectivity for the mono-nitrated product, consider the following strategies:
-
Strict Temperature Control: This is the most critical parameter. The nitration of deactivated rings is highly exothermic. Maintain a low and consistent temperature (typically 0-15°C) throughout the addition of the nitrating agent and the subsequent reaction period.[6][9] Runaway temperatures are a primary cause of over-nitration and other side reactions.[8][9]
-
Stoichiometry of the Nitrating Agent: Use the minimum necessary excess of nitric acid. A large excess dramatically increases the probability of multiple nitrations.[3] Start with a stoichiometric amount or a small excess (e.g., 1.1-1.2 equivalents) and optimize from there.
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of methyl picolinate.[3] This maintains a low instantaneous concentration of the active electrophile (the nitronium ion, NO₂⁺), favoring reaction with the more abundant (and more reactive) starting material over the mono-nitrated product.[3][10]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the optimal amount of mono-nitrated product has formed, before significant dinitration begins.[3]
Q3: My reaction is not proceeding to completion, even at elevated temperatures. What are my options?
Forcing the reaction with high temperatures can be counterproductive, leading to decomposition.[9] If you are facing low conversion under standard conditions, consider an alternative strategy: Nitration via the N-Oxide .
The N-oxide of pyridine is significantly more reactive towards electrophilic aromatic substitution than pyridine itself.[11][12] The N-oxide oxygen donates electron density into the ring, activating the 4-position (and to a lesser extent, the 2-position) for electrophilic attack.[11] This allows for nitration under much milder conditions, which drastically reduces side reactions. The N-oxide can then be selectively deoxygenated in a subsequent step.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues and provides a logical workflow for troubleshooting.
Problem 1: Formation of an Unknown, Highly Polar Byproduct.
Possible Cause: N-Oxide Formation. While often a deliberate strategy, unintentional N-oxide formation can occur as a side reaction. Nitric acid is an oxidizing agent, and under certain conditions, it can oxidize the pyridine nitrogen instead of nitrating the ring.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-oxide formation.
Problem 2: Gas Evolution and Low Mass Recovery.
Possible Cause: Decarboxylation. While more common for pyridinecarboxylic acids, the ester can undergo hydrolysis under the hot, strongly acidic conditions, followed by decarboxylation of the resulting carboxylic acid.[14][15] This is especially a risk if the reaction is heated for extended periods or if there is water present in the reagents.[16]
Solution:
-
Ensure Anhydrous Conditions: Use dry glassware and high-quality, anhydrous acids.
-
Maintain Low Temperatures: Avoid heating the reaction mixture. Decarboxylation is thermally driven.[16]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.
Problem 3: Formation of a Water-Soluble, Sulfur-Containing Byproduct.
Possible Cause: Sulfonation. In a nitrating mixture, sulfuric acid is typically a catalyst that generates the nitronium ion.[10] However, it can also act as a reagent, leading to electrophilic sulfonation of the aromatic ring, especially if the concentration of nitric acid is depleted or at higher temperatures.[17] The resulting sulfonic acid product (–SO₃H) is highly polar and water-soluble.
Solution:
-
Use Oleum (Fuming Sulfuric Acid): Oleum contains dissolved SO₃ and can be a more potent sulfonating medium. To avoid this, use concentrated (98%) sulfuric acid.
-
Control Stoichiometry: Ensure that nitric acid is the limiting reagent or in slight excess, not the sulfuric acid.
-
Temperature Control: Higher temperatures favor sulfonation. Keep the reaction cold.
-
Reversibility: Sulfonation is often reversible.[17][18] Adding a dilute hot aqueous acid during workup can sometimes remove the sulfonic acid group, though this may also risk hydrolyzing the ester.
Quantitative Data Summary
While specific data for methyl picolinates is sparse, the following table, based on analogous nitrations of methyl benzoate and pyridine derivatives, provides a general guide to the effect of reaction conditions on yield and side products.
| Parameter | Condition A (Controlled) | Condition B (Forced) | Expected Outcome |
| Temperature | 0 - 10°C[9][19] | 50 - 70°C[9] | Lower temperatures significantly reduce dinitration and decomposition.[8][9] |
| Nitrating Agent | 1.1 eq. HNO₃ / H₂SO₄ | >2.0 eq. HNO₃ / H₂SO₄ | Stoichiometric control minimizes over-nitration.[3] |
| Addition Time | >15 minutes[20][21] | <5 minutes | Slow addition prevents temperature spikes and favors mono-nitration.[3] |
| Typical Yield (Mono-nitro) | 70-85% (for analogous systems)[9][19] | <50% | Controlled conditions maximize the yield of the desired product. |
| Primary Side Product | Unreacted Starting Material | Dinitro- and decomposition products | Harsh conditions lead to a complex product mixture.[9] |
Validated Experimental Protocols
Protocol 1: Standard Nitration of Methyl Picolinate
This protocol is designed to maximize mono-nitration while minimizing side reactions.
Workflow Diagram:
Caption: Step-by-step workflow for the standard nitration protocol.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve methyl picolinate (1.0 eq.) in concentrated sulfuric acid (approx. 3-4 volumes) while cooling in an ice bath.
-
Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume) and cool the mixture to 0°C.[20][21]
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of methyl picolinate, ensuring the internal temperature does not exceed 10°C.[9] The addition should take at least 15-20 minutes.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a beaker filled with crushed ice.[20][22] The product should precipitate as a solid.
-
Isolation: Allow the ice to melt, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[21]
Protocol 2: Nitration via Pyridine N-Oxide
This two-step protocol is recommended for substrates that are highly resistant to nitration or are prone to decomposition under standard conditions.
Step 1: N-Oxidation
-
Oxidation: Dissolve the starting methyl picolinate in a suitable solvent like acetic acid or dichloromethane.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[12][13] With H₂O₂, a catalyst like methyltrioxorhenium (MTO) may be required.[12]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the methyl picolinate N-oxide.
Step 2: Nitration of the N-Oxide
-
Nitration: Dissolve the purified methyl picolinate N-oxide in concentrated sulfuric acid.
-
Heat the mixture to approximately 60-90°C (the optimal temperature is substrate-dependent and milder than direct nitration).[11]
-
Add a nitrating agent such as fuming nitric acid or potassium nitrate (KNO₃) portion-wise.[11]
-
Maintain the temperature for 2-3 hours, monitoring by TLC.
-
Cool the mixture and pour it onto ice to precipitate the nitrated N-oxide product.
-
Isolate and purify the product as described in Protocol 1.
-
The N-oxide can then be deoxygenated using reagents like PCl₃ or H₂/Pd-C if the parent nitropyridine is the final target.
By carefully selecting your strategy and meticulously controlling reaction parameters, you can successfully navigate the challenges of methyl picolinate nitration and minimize the formation of unwanted side products.
References
- ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource.
- Clark, J. (n.d.). nitration of benzene and methylbenzene.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
- The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene.
- ResearchGate. (2025, August 6). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
- Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
- Chemical Review and Letters. (2020, February 15).
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
- BenchChem. (2025). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BenchChem. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid.
- Pearson+. (n.d.). Draw a plausible mechanism of the nitration reaction of pyridine ... | Study Prep.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate – student sheet.
- Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Quora. (2013, November 25). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?
- Baran Lab. (2012, June 9). Pyridine N-Oxides.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- Quora. (2021, March 3). Why sulphonation of benzene is reversible than nitration? Explain with involved mechanistic steps.
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
- ResearchGate. (2025, August 6). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- YouTube. (2020, August 9). What is Nitration? What is Sulfonation?
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
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Technical Support Center: Troubleshooting Low Conversion Rates in Nitropicolinate Reduction
Welcome to the technical support center for nitropicolinate reduction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of aminopicolinates. The reduction of a nitro group on a picolinate ring is a critical transformation in the synthesis of many pharmaceutical intermediates, and achieving high conversion can be challenging. This resource offers a structured approach to identifying and resolving issues leading to low yields and incomplete reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in nitropicolinate reduction can stem from a variety of factors, ranging from catalyst issues to suboptimal reaction conditions. This section provides a systematic approach to pinpointing the root cause of poor reaction performance.
Symptom: Reaction Stalls or Proceeds Slowly
If you observe that your reaction has stalled or is proceeding at an impractically slow rate, consider the following potential causes and solutions.
Possible Cause 1: Catalyst Inactivity or Poisoning
The catalyst is the heart of the reduction reaction, and its health is paramount.[1]
-
Expert Insight: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, are susceptible to deactivation by a variety of chemical species.[2] These "poisons" can block active sites on the catalyst surface, rendering it ineffective.[2] Common culprits include sulfur compounds, halides, and even certain nitrogen-containing functional groups.[2] The nitro compound itself or intermediates can sometimes act as catalyst poisons.[2]
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: The simplest first step is to run the reaction with a fresh batch of catalyst to rule out simple deactivation from previous use or improper storage.
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes overcome partial poisoning or low intrinsic activity.[3]
-
Substrate and Solvent Purity: Ensure that your nitropicolinate starting material and solvent are of high purity. Trace impurities can be potent catalyst poisons. Consider purification of the starting material if its history is unknown or suspect.
-
Inert Atmosphere: Ensure the reaction is conducted under a truly inert atmosphere (e.g., Argon or Nitrogen) if using a catalyst sensitive to oxidation.
-
Possible Cause 2: Suboptimal Reaction Conditions
The kinetics of the reduction are highly dependent on temperature, pressure, and solvent choice.
-
Expert Insight: Catalytic hydrogenations often require a specific balance of conditions to achieve optimal activity and selectivity.[4] For instance, while higher temperatures and pressures can increase the reaction rate, they may also promote side reactions or catalyst degradation.[4][5] The choice of solvent can influence the solubility of hydrogen gas and the substrate, as well as the interaction of the substrate with the catalyst surface.[6][7]
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C). Monitor for the formation of byproducts.
-
Hydrogen Pressure: For catalytic hydrogenations, ensure your system is leak-free and that the desired pressure is maintained throughout the reaction. Increasing hydrogen pressure can enhance the rate of reduction.[4]
-
Solvent Screening: The choice of solvent can have a significant impact. Protic solvents like ethanol and methanol are common for these reductions.[6] However, if solubility is an issue or side reactions are observed, consider screening other solvents like ethyl acetate, THF, or even water in some cases.[6]
-
Symptom: Incomplete Conversion Despite Extended Reaction Time
When the reaction appears to stop before all the starting material is consumed, it may indicate a more fundamental issue with the reaction setup or reagents.
Possible Cause 1: Insufficient Reducing Agent
For chemical reductions (e.g., using a metal in acid), stoichiometry is key. For catalytic hydrogenations, this relates to the availability of hydrogen.
-
Expert Insight: In catalytic hydrogenations, the reaction will cease if the supply of hydrogen is depleted. This can happen due to leaks in the system or if the initial amount of hydrogen was insufficient for the scale of the reaction. For reductions using metals like iron or zinc in acidic media, the metal will be consumed stoichiometrically.[8]
-
Troubleshooting Steps:
-
Check for Leaks: In a hydrogenation setup, meticulously check all connections for leaks.
-
Re-pressurize with Hydrogen: If a leak is not apparent, carefully vent the reaction atmosphere and re-pressurize with hydrogen. If the reaction resumes, it indicates that the initial hydrogen supply was the limiting factor.
-
Verify Stoichiometry of Chemical Reductants: For non-catalytic methods, double-check the calculations for the amount of reducing agent used. Ensure it is present in a sufficient molar excess.
-
Possible Cause 2: Product Inhibition
The desired aminopicolinate product can sometimes inhibit the catalyst.
-
Expert Insight: The amine product, being a Lewis base, can adsorb onto the active sites of the catalyst, preventing the nitropicolinate substrate from binding and reacting.[9] This is a form of product inhibition and can lead to a gradual slowing and eventual cessation of the reaction.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Track the disappearance of the starting material and the appearance of the product over time using techniques like TLC, HPLC, or GC.[10][11] A non-linear reaction rate that plateaus before completion can be indicative of product inhibition.
-
Consider Alternative Catalysts: Some catalysts are less prone to product inhibition than others. If product inhibition is suspected with Pd/C, for example, trying a different catalyst like Raney Nickel or a platinum-based catalyst might be beneficial.[8][12]
-
Frequently Asked Questions (FAQs)
Q1: My nitropicolinate is poorly soluble in common hydrogenation solvents. What can I do?
A1: Poor solubility is a common hurdle. You can try a co-solvent system, for example, adding a small amount of DMF or DMAc to your primary solvent (e.g., ethanol or ethyl acetate) to increase the solubility of the starting material. Alternatively, you could explore transfer hydrogenation, which often uses a hydrogen donor like formic acid or ammonium formate and can sometimes be performed in solvents that better dissolve the substrate.[4]
Q2: I am observing the formation of byproducts. What are the likely side reactions?
A2: The reduction of nitroarenes can proceed through several intermediates, such as nitroso and hydroxylamine species.[13][14] These intermediates can sometimes dimerize to form azo or azoxy compounds, especially if the reaction stalls or conditions are not optimal.[8] Over-reduction of other functional groups on the picolinate ring is also a possibility, depending on the catalyst and conditions used.[3]
Q3: How can I monitor the progress of my nitropicolinate reduction?
A3: Several analytical techniques can be used.[10] For a quick qualitative assessment, Thin Layer Chromatography (TLC) is often sufficient. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method.[15] Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[10] Monitoring the consumption of hydrogen in a pressurized system can also provide a good indication of reaction progress.
Q4: Can I use sodium borohydride to reduce the nitro group?
A4: Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce an aromatic nitro group.[16][17] However, its reactivity can be enhanced by using it in combination with a transition metal salt, such as nickel chloride or cobalt chloride.[16] This creates a more potent reducing system in situ.
Q5: My substrate contains a halogen. How can I avoid dehalogenation during the reduction?
A5: Dehalogenation is a common side reaction when using Pd/C, especially with aryl bromides and iodides.[3] To minimize this, you can try using a less reactive catalyst like Raney Nickel.[8] Alternatively, non-catalytic methods using metals like iron or tin(II) chloride in acidic media are excellent choices as they typically do not cause dehalogenation.[3][8]
Experimental Protocols
Protocol 1: Small-Scale Reaction Optimization
This protocol outlines a systematic approach to optimizing reaction conditions on a small scale before proceeding to a larger scale.
-
Setup: In parallel reaction vials, add the nitropicolinate substrate (e.g., 50 mg) and a magnetic stir bar.
-
Catalyst/Reagent Addition: Add the chosen catalyst (e.g., 10 mol% Pd/C) or reducing agent (e.g., 3 equivalents of iron powder).
-
Solvent Addition: Add the solvent to be tested (e.g., 1 mL of ethanol, methanol, ethyl acetate, or THF).
-
Reaction Conditions:
-
For catalytic hydrogenation, purge the vials with hydrogen and maintain a positive pressure (e.g., via a balloon).
-
For chemical reductions, add the acidic component (e.g., acetic acid or ammonium chloride solution).
-
-
Temperature Screening: Run sets of reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, filter it, and analyze by TLC or HPLC to determine the conversion.
-
Analysis: Compare the conversion rates across the different conditions to identify the optimal solvent and temperature.
Protocol 2: Catalyst Poisoning Test
This protocol can help determine if your substrate or solvent contains impurities that are poisoning the catalyst.
-
Baseline Reaction: Run the reduction under your standard conditions with a fresh catalyst and record the time to completion or the conversion after a specific time.
-
Spiking Experiment: Run a second reaction under the same conditions, but this time, add a small amount of a known catalyst poison (e.g., a solution of thiophene) to the reaction mixture. A significant decrease in the reaction rate compared to the baseline confirms the susceptibility of your system to poisoning.
-
Substrate Purity Check: Run a third reaction where the nitropicolinate starting material has been purified (e.g., by recrystallization or column chromatography). If this reaction proceeds significantly faster or to a higher conversion than the reaction with the unpurified material, it indicates the presence of catalyst poisons in your starting material.
Data Presentation
Table 1: Effect of Solvent and Temperature on Nitropicolinate Reduction Conversion
| Solvent | Temperature (°C) | Conversion (%) after 4h |
| Ethanol | 25 | 65 |
| Ethanol | 50 | 95 |
| Methanol | 25 | 70 |
| Methanol | 50 | >99 |
| Ethyl Acetate | 25 | 40 |
| Ethyl Acetate | 50 | 80 |
| THF | 25 | 35 |
| THF | 50 | 75 |
Conversion determined by HPLC analysis of crude reaction mixture.
Visualizations
Reaction Pathway of Nitropicolinate Reduction
Caption: A decision tree for troubleshooting low conversion rates.
References
-
Caskey, D. C., & Chapman, O. L. (1967). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Journal of the American Chemical Society, 89(25), 6371-6372. Available from: [Link]
-
Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]
-
Du, H., et al. (2007). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Catalysis Communications, 8(12), 2039-2043. Available from: [Link]
-
Pandey, G., & Prajapati, D. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 29(10), 1587-1603. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Myrzakhmetova, N. O., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Available from: [Link]
-
Alinezhad, H., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]
-
Mohammadi, A., et al. (2022). Optimization conditions for reduction of nitro aromatic compounds. Scientific Reports, 12(1), 1-12. Available from: [Link]
-
Li, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6246. Available from: [Link]
-
Career Endeavour. (n.d.). REDUCING-AGENT.pdf. Retrieved from [Link]
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Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]
-
ATSDR. (1995). 6. ANALYTICAL METHODS. Retrieved from [Link]
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Gutes, A., et al. (2014). The mechanism of reduction of a) three nitro groups in the most likely.... ResearchGate. Available from: [Link]
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HB Electrical & Electronics. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. Catalysts, 12(1), 74. Available from: [Link]
-
Kask, K., et al. (2021). Reaction conditions of 4-nitrophenol hydrogenation in the batch.... ResearchGate. Available from: [Link]
-
Das, B., et al. (2019). Conditions optimization for the reduction of nitroarenesa. ResearchGate. Available from: [Link]
-
Colorado Department of Public Health and Environment. (n.d.). Analytical methods approved for use in Regulation 85 nutrient monitoring. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). 7. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]
-
Kim, M., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Chemosensors, 11(8), 442. Available from: [Link]
-
Rodrigues, C., et al. (2020). Nitrate Catalytic Reduction over Bimetallic Catalysts: Catalyst Optimization. ResearchGate. Available from: [Link]
-
Zhang, K., et al. (2024). Optimizing Nitrate Reduction to Ammonia via Modulating Adsorption-Desorption Dynamics with High-Entropy CuNiCoZnMn Alloy Catalysts. ACS Applied Materials & Interfaces, 16(33), 43526-43534. Available from: [Link]
-
Rodrigues, C., et al. (2020). Nitrate Catalytic Reduction over Bimetallic Catalysts: Catalyst Optimization. Catalysts, 10(12), 1399. Available from: [Link]
-
Liu, X., et al. (2021). Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee. Critical Reviews in Analytical Chemistry, 51(4), 329-338. Available from: [Link]
-
Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]
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Technical Support Center: Removing Regioisomeric Impurities from Methyl 6-methyl-5-nitropicolinate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the common challenge of purifying Methyl 6-methyl-5-nitropicolinate from its regioisomeric impurities. The nitration of Methyl 6-methylpicolinate, a standard synthetic route, often yields a mixture of isomers, complicating downstream applications where isomeric purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common regioisomeric impurity I should expect?
The electrophilic nitration of Methyl 6-methylpicolinate is directed by the existing substituents on the pyridine ring. The primary product is the desired this compound. However, the formation of Methyl 6-methyl-3-nitropicolinate is a common side reaction. The separation of these two isomers is the principal focus of this guide.
Q2: How can I quickly check for the presence of regioisomers in my crude product?
Thin-Layer Chromatography (TLC) is the most effective initial method. A well-chosen solvent system will show two distinct, often closely-spaced, spots if both isomers are present. A typical starting solvent system is a mixture of hexane and ethyl acetate.[1][2]
Q3: What is the fundamental principle behind separating these two isomers?
Separation relies on the difference in the physicochemical properties of the isomers, primarily their polarity. The position of the nitro group affects the molecule's overall dipole moment and its interaction with stationary and mobile phases in chromatography or its solubility in different solvents for recrystallization.
Q4: Is column chromatography or recrystallization the better first choice for purification?
For mixtures with significant amounts of both isomers, flash column chromatography is generally the most effective initial purification step due to its high resolving power.[2][3] Recrystallization can be an excellent final polishing step or may be effective if one isomer is present in a much smaller quantity.[4]
Troubleshooting and In-Depth Guidance
This section addresses specific experimental challenges in a problem-and-solution format, providing the underlying scientific rationale for each troubleshooting step.
Problem: My TLC plate shows two very close spots (low ΔRf). How can I improve the separation?
Cause: An inadequate TLC solvent system is the most likely cause. Poor separation on TLC indicates that a similar poor separation will occur on a silica gel column using the same eluent.[2]
Solution Workflow:
-
Systematic Solvent Screening: The key is to modulate the polarity of the mobile phase. The standard eluent for compounds of this type is a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[1]
-
Decrease Polarity: If both spots have high Rf values (e.g., > 0.5), decrease the proportion of the polar solvent (ethyl acetate). This will increase the interaction of the compounds with the polar silica gel, causing them to move slower and farther apart.
-
Increase Polarity: If both spots have very low Rf values (e.g., < 0.1), incrementally increase the proportion of the polar solvent.
-
-
Try Different Solvent Systems: If adjusting the ratio of a hexane/ethyl acetate system is insufficient, switch one or both components. For example, substituting ethyl acetate with diethyl ether or using a dichloromethane/methanol system for more polar compounds can alter selectivity.[1][5]
-
Consider Additives: Since the target molecule contains a basic pyridine nitrogen, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can sometimes improve peak shape and separation by neutralizing acidic sites on the silica gel.[2][3]
Problem: My column chromatography provides poor separation or co-elution of isomers.
Cause: This can result from several factors including improper solvent selection (as indicated by TLC), column overloading, or incorrect packing.
Solution Workflow:
// Nodes start [label="Crude Product Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Run TLC with Hexane/EtOAc", fillcolor="#FFFFFF", fontcolor="#202124"]; check_rf [label="Check Rf and Separation (ΔRf)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_tlc [label="Optimize TLC Solvent System\n(Adjust Polarity, Change Solvents)", fillcolor="#FFFFFF", fontcolor="#202124"]; good_sep [label="Good Separation (ΔRf > 0.1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; prep_column [label="Prepare Flash Column", fillcolor="#FFFFFF", fontcolor="#202124"]; load_sample [label="Load Sample (Dry Loading Preferred)", fillcolor="#FFFFFF", fontcolor="#202124"]; run_column [label="Run Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; collect [label="Collect Fractions & Analyze by TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; verify [label="Verify Purity (NMR, HPLC, MP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Consider Recrystallization for Final Polish", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> tlc; tlc -> check_rf; check_rf -> optimize_tlc [label="Poor Separation"]; optimize_tlc -> tlc [label="Re-evaluate"]; check_rf -> good_sep [label="Good Separation"]; good_sep -> prep_column [label="Yes"]; good_sep -> optimize_tlc [label="No"]; prep_column -> load_sample; load_sample -> run_column; run_column -> collect; collect -> combine; combine -> verify; verify -> end [label="Purity Confirmed"]; verify -> recrystallize [label="Minor Impurities Remain"]; recrystallize -> verify; } } enddot Caption: Workflow for Isomer Purification.
-
Optimal Eluent Selection: The ideal solvent system for flash chromatography should give the desired compound (this compound) an Rf of approximately 0.3 on the TLC plate.[2] This provides a good balance between resolution and elution time.
-
Column Packing and Dimensions: Ensure the silica gel bed is packed uniformly without any cracks or channels. A common rule of thumb for a difficult separation is to use a higher ratio of silica gel to crude product, for example, 50:1 to 100:1 by weight.
-
Sample Loading: For optimal separation, use the "dry loading" method.[3] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening that can occur with liquid loading.[3]
-
Elution Technique: Start with a slightly less polar solvent mixture than the one determined by TLC and gradually increase the polarity (gradient elution) if necessary. This can help improve the separation between closely eluting spots.
Problem: Recrystallization is not improving the purity of my product.
Cause: The chosen solvent system may not have a sufficient solubility differential for the two isomers at high and low temperatures.
Solution Workflow:
-
Principle of Recrystallization: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] Both the desired product and the impurity should have different solubility profiles in the chosen solvent.
-
Solvent Screening: Test a variety of solvents on a small scale. Common solvents for picolinate derivatives include ethanol, methanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or methanol/water.[6][7]
-
Place a small amount of your impure solid in a test tube.
-
Add a small volume of the test solvent. If it dissolves completely at room temperature, the solvent is too good.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, allow it to cool slowly.
-
The formation of crystals upon cooling indicates a potentially suitable solvent.
-
-
Fractional Crystallization: If both isomers crystallize, you may need to perform a fractional crystallization. This involves collecting crystals in batches as the solution cools, with each batch being progressively enriched in the less soluble isomer. This is a meticulous process and often requires multiple cycles.[4]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation
This protocol is based on established methods for separating nitroaromatic isomers.[8][9]
1. Preparation:
- Select an appropriate glass column and pack it with silica gel (70-230 mesh is standard) in your chosen non-polar solvent (e.g., hexane).[10] The column height should be around 6-10 inches.[2]
- Dry load the crude this compound as described in the troubleshooting section.
- Prepare the eluent based on your optimized TLC results (e.g., 20% Ethyl Acetate in Hexane).
2. Elution:
- Carefully add the eluent to the top of the column.
- Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate. A good flow rate is about 2 inches per minute.
- Collect fractions in an array of test tubes. The fraction size will depend on the column size, but 10-20 mL fractions are typical for a medium-sized column.
3. Analysis:
- Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the products.
- Combine the fractions that contain only the pure, desired isomer.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Table 1: Example TLC Solvent Systems for Screening
| Solvent System (v/v) | Polarity Index | Typical Application |
| 10% Ethyl Acetate / Hexane | Low | Good starting point for non-polar compounds.[1] |
| 30% Ethyl Acetate / Hexane | Medium | Standard for moderately polar compounds.[1][2] |
| 50% Diethyl Ether / Hexane | Medium | Alternative to EtOAc, can offer different selectivity.[1] |
| 5% Methanol / Dichloromethane | High | For more polar compounds.[1][5] |
Protocol 2: Purity Verification by ¹H NMR
After purification, it is crucial to verify the isomeric purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this. The chemical shifts of the aromatic protons on the pyridine ring will be distinct for each isomer due to the different electronic environment created by the nitro group's position.
-
Expected Signature for this compound: You would expect to see two distinct singlets (or very narrowly coupled doublets) in the aromatic region, corresponding to the protons at the C-3 and C-4 positions.
-
Expected Signature for Methyl 6-methyl-3-nitropicolinate: You would expect two doublets in the aromatic region, corresponding to the coupled protons at the C-4 and C-5 positions.
The absence of the signals corresponding to the undesired isomer in the ¹H NMR spectrum is a strong indicator of high purity.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
- Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds.
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
- Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
University of Rochester, Department of Chemistry. How To: Run a Flash Column. Available from: [Link]
-
King Group. Successful Flash Chromatography. Available from: [Link]
-
Josef Meissner GmbH & Co. KG. Nitroaromatics. Available from: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
European Patent Office. EP 0173131 A1 - Process for separating nitroaromatic compounds from spent nitric acid. Available from: [Link]
-
Parales, R. E., et al. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 2000. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. 2023. Available from: [Link]
-
Mamedov, S., et al. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 2019. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available from: [Link]
-
Miller, R. B., & Case, W. S. Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 2011. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Dragojlovic, V. Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. The Chemical Educator, 2020. Available from: [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
Scribd. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available from: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
Di Micco, S., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 2023. Available from: [Link]
-
Ward, K.D. Separation of alkaloid isomers and stereoisomers with beta-cyclodextrin bonded phases. Texas Tech University, 1986. Available from: [Link]
- UOP LLC. Separation of picoline isomers. Patent 0173440. 1986.
-
Phillips, R. S. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Organic Letters, 2003. Available from: [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. 2016. Available from: [Link]
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Optimizing temperature control for exothermic nitration of picolinates
Topic: Optimizing Temperature Control & Safety for Nitration of Picolinic Acid Derivatives Document ID: TSC-NIT-PIC-004 Last Updated: 2025-06-15 Access Level: Scientific/Industrial
Core Directive: The Thermal Paradox
Why this reaction is dangerous: Nitration of picolinates (and pyridine derivatives in general) presents a specific "thermal paradox" that differs from standard benzene nitration. Because the pyridine ring is electron-deficient, it is deactivated.
-
High Activation Energy: You often must heat the reaction (e.g., >100°C) or use forcing conditions (Oleum/Fuming
) to initiate the reaction. -
Exothermic Release: Once initiated, the nitration releases massive energy (
). -
The Trap: In batch reactors, users often add reagents at lower temperatures where no reaction occurs. They then heat the vessel. When the "onset" temperature is reached, the entire accumulated mass reacts simultaneously, exceeding the cooling capacity (thermal runaway).
Troubleshooting Guides (Symptom-Based)
Symptom A: Reactor Temperature Spikes Despite Maximum Cooling
Diagnosis: Accumulation of unreacted reagents (Thermal Accumulation). Root Cause: The dosing rate of the nitrating agent exceeded the kinetic consumption rate at the operating temperature.
| Investigation Step | Technical Rationale | Corrective Action |
| Check Dosing Temperature | If | Dose at Reaction Temperature: Contrary to intuition, dosing at the higher reaction temperature (e.g., 100°C) is safer than dosing cold and heating up, provided the cooling system can handle the instantaneous heat flow ( |
| Calculate Accumulation | Determine the Damköhler number ( | Stop Dosing: Immediately stop feed. Do not increase cooling drastically (risk of stalling then restarting).[1] Allow consumption of accumulated species.[1] |
| Verify Mixing | High viscosity of Oleum/Picolinate mixtures creates "hot spots."[1] | Increase Impeller Speed: Ensure turbulent flow ( |
Symptom B: Low Yield & High "Tar" Formation
Diagnosis: Oxidative decomposition or Dinitration.[1]
Root Cause: Localized hotspots or prolonged residence time allowing the
-
Mechanism: The nitronium ion (
) is a potent oxidant. If it cannot find a substrate to nitrate (due to poor mixing), it will oxidize the picolinate or the solvent. -
Solution:
-
Quenching Protocol: Do not quench by pouring water into the acid (steam explosion risk). Pour the reaction mass into ice-water with vigorous stirring.
-
Stoichiometry: Limit
excess to 1.1–1.5 equivalents. Excess acid at high promotes dinitration and ring opening.
-
Experimental Protocols & Workflows
Method A: Batch Nitration (Baseline Safety)
Use for gram-scale optimization only.
-
Preparation: Dissolve Ethyl Picolinate (1.0 eq) in conc.
(5.0 vol). -
Calorimetry Check: Determine Time to Maximum Rate (TMR) using DSC/ARC. Ensure process time is
. -
Heated Addition (The "Semi-Batch" Safe Mode):
-
Heat the substrate solution to the reaction temperature (e.g., 80°C - Note: Verify specific isomer onset T).
-
Add Mixed Acid (
) slowly via a subsurface dip tube. -
Crucial: Monitor heat flow (
).[1] If drops while dosing continues, STOP . This indicates the reaction has stalled and accumulation is building.
-
Method B: Continuous Flow Nitration (Recommended)
Use for scale-up and high safety.[2]
Flow chemistry decouples heat generation from reactor volume. The high surface-to-volume ratio (
Protocol:
-
Feed A: Ethyl Picolinate in
. -
Feed B: Fuming
in (Oleum optional). -
Reactor: PFA or SiC (Silicon Carbide) plate reactor.
-
Residence Time: 2–5 minutes (vs. hours in batch).
-
Temperature: Can often operate higher (e.g., 130°C) safely to drive conversion instantly.
Visualizing the Logic: Batch vs. Flow Safety
Figure 1: Comparison of thermal profiles. Batch systems risk accumulation followed by runaway, while flow systems manage heat instantaneously via micro-mixing.
Frequently Asked Questions (FAQs)
Q1: Why do I need to convert Picoline to Picoline-N-Oxide before nitration?
-
Scientist's Answer: The pyridine nitrogen is basic. In mixed acid, it protonates to form the pyridinium ion, which is highly electron-deficient and deactivated toward electrophilic aromatic substitution (SEAr).
-
Mechanism: Converting to the N-oxide pushes electron density back into the ring (via mesomeric effect), allowing nitration to occur at the 4-position (para to N) under milder conditions compared to the un-oxidized pyridinium salt [1].
Q2: My DSC data shows an exotherm starting at 180°C, but my reactor runaway happened at 140°C. Why?
-
Scientist's Answer: DSC (Differential Scanning Calorimetry) is a screening tool with high heat loss. It often overestimates the "Onset Temperature."
-
Correction: You must use Adiabatic Calorimetry (ARC) for scale-up. The "Phi-factor" (thermal inertia) in a large reactor is close to 1.0 (adiabatic), meaning the reaction heat stays in the liquid. Impurities (like iron from steel reactors) can also catalyze decomposition, lowering the onset temperature significantly [2].
Q3: Can I use Acetyl Nitrate (Acetic Anhydride + HNO3) instead of Sulfuric Acid?
-
Scientist's Answer: WARNING. While Acetyl Nitrate is a milder nitrating agent, it is prone to explosive decomposition if heated or if the concentration of acetyl nitrate exceeds 50%.
-
Guideline: For picolinates, the
system is thermally more stable, despite being more corrosive. If you must use acetic anhydride, strictly control T < 30°C and monitor for "fume-off" events [3].
Data & Specifications
Typical Thermal Data for Nitro-Pyridine Synthesis
| Parameter | Value | Significance |
| Heat of Reaction ( | -130 to -150 kJ/mol | High. Capable of raising adiabatic temp by >150°C. |
| Onset Temp (DSC) | ~180°C - 200°C | Decomposition onset (varies by substituents). |
| MTSR | Must be < | Maximum Temperature of Synthesis Reaction. |
| Rec. Flow Reactor Material | SiC or Hastelloy C-22 | Glass/PFA may fail at high T/P; Steel corrodes. |
Reaction Pathway Diagram
Figure 2: The standard synthetic route involves N-oxidation to overcome ring deactivation, followed by the critical exothermic nitration step.[3]
References
-
BenchChem Technical Support. (2025).[3][4] Synthesis of Ethyl 6-nitropicolinate: Troubleshooting & Optimization. Retrieved from
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Foundational text on Criticality Classes and MTSR).
-
Kappe, C. O., et al. (2009). Facile, fast and safe process development of nitration... using continuous flow reactors. Organic Process Research & Development, 13(4), 698–705.[5] Retrieved from
-
Vapourtec Application Notes. (2024). Nitration Reactions: Continuous Flow Processing. Retrieved from
-
Pelleter, J., & Renaud, F. (2009).[5] Facile, Fast and Safe Process Development of Nitration.... Organic Process Research & Development. (AstraZeneca Case Study).[1][5]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 6-methyl-5-nitropicolinate
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For entities like methyl 6-methyl-5-nitropicolinate, a compound with potential applications in medicinal chemistry, precise structural validation is not merely a formality but a critical step that underpins all subsequent research. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions for structural elucidation.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of small molecules.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be unequivocally determined. This level of detail is paramount in understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2]
However, the power of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[3] Factors such as purity, solvent choice, nucleation sites, and time are all critical variables in obtaining crystals suitable for diffraction experiments.[4][5]
Experimental Protocol: X-ray Crystallography of this compound
The following protocol outlines the key steps for the structural determination of this compound via X-ray crystallography. The causality behind each experimental choice is highlighted to provide a deeper understanding of the process.
1. Purification of the Analyte:
-
Rationale: The presence of impurities is a major impediment to the growth of well-ordered crystals. Recrystallization is a powerful technique for purifying solids, aiming to obtain the compound in high purity as uniform crystals.[6]
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical; the compound should be moderately soluble at elevated temperatures and sparingly soluble at room temperature.[5]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to the formation of small or poorly formed crystals.[6]
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum. The purity should be assessed by techniques such as NMR spectroscopy and melting point determination.
-
2. Crystal Growth:
-
Rationale: The goal is to grow single crystals of optimal size (typically 0.1-0.4 mm in each dimension) that are free from defects.[5] Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small molecules.[7]
-
Protocol (Slow Evaporation):
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[4]
-
3. X-ray Data Collection:
-
Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, providing a diffraction pattern that is characteristic of the crystal's internal structure.[8]
-
Protocol:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images at various crystal orientations. Modern diffractometers automate this process.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built and refined.[9]
-
Protocol:
-
Index the diffraction pattern to determine the unit cell parameters and Bravais lattice.
-
Integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of a small molecule.
Comparative Analysis of Structure Validation Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, it is often complemented by other analytical techniques that offer insights into the molecule's structure in solution and its composition. The choice of technique depends on the specific information required and the nature of the sample.[10]
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by electrons in a crystal lattice.[8] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structure determination.[1] | Requires high-quality single crystals, which can be difficult to obtain.[8] Provides solid-state conformation which may differ from solution conformation. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8] | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution. | Provides information about the structure in solution, which is often more biologically relevant.[10] Does not require crystallization.[10] | Can be challenging for complex molecules or those with low solubility.[1] Determination of absolute configuration is difficult.[1] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions.[11] | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns. | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques (e.g., GC-MS, LC-MS).[12] | Does not directly provide 3D structural information.[13] Fragmentation patterns can be complex to interpret. |
Decision-Making Framework for Structure Validation
The selection of an appropriate structural validation technique is a critical decision in the research and development process. The following diagram illustrates a logical approach to this decision-making process.
Caption: Decision tree for selecting a structure validation method.
Conclusion
The structural validation of this compound, and indeed any novel chemical entity, is a multi-faceted challenge that requires a strategic application of analytical techniques. While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state, its successful application is predicated on the ability to produce high-quality crystals. In instances where crystallization is challenging or information about the molecule's behavior in solution is paramount, NMR spectroscopy and mass spectrometry serve as indispensable tools. A comprehensive approach, often integrating data from multiple techniques, provides the most robust and reliable structural validation, thereby paving the way for accelerated and informed drug discovery and development.
References
- Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23).
- Why is crystallography still used in some cases for small molecule structure determination?. (2017, September 12).
- Mass spectrometry of organic compounds - IB Colourful Solutions in Chemistry.
- Can a mass spectrometer determine the structure of an organic compound? - Quora. (2017, November 11).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- Why structural proteomics is the best tool for drug target validation - Biognosys.
- Mass spectrometry (MS) - Organic Chemistry - Jack Westin.
- X-ray Crystallography and NMR in Biophysics - Fiveable.
- Comparison of NMR and X-ray crystallography.
- Chemical crystallization | SPT Labtech.
- Target Validation | Drug Discovery Solutions - Cresset Group.
- Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery.
- Target Identification and Validation (Small Molecules) - University College London.
- A Structure-Based Drug Discovery Paradigm - PMC - NIH. (2019, June 06).
- The power of structure-based drug design | Drug Discovery News.
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 05).
- Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC.
- How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester.
- Growing Crystals That Will Make Your Crystallographer Happy - Chemistry.
- Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide - Benchchem.
- (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
- The Largest Curated Crystal Structure Database - CCDC.
- Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015, November 18).
- Search - Access Structures - CCDC.
- (PDF) 6-Methylnicotinic acid - ResearchGate.
- 6-Methylnicotinic acid - PMC - NIH.
- X-ray Crystallography - Selvita.
- Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem.
- methyl 5-methyl-6-nitronicotinate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- Methyl-6-chloro-5-nitronicotinate | Sigma-Aldrich.
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- 13. quora.com [quora.com]
A Senior Application Scientist's Guide to the Comparative Synthesis Costs of Methyl 6-methyl-5-nitropicolinate and Its Analogs
For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision, balancing structural novelty against the practicalities of synthesis cost, scalability, and timeline. Substituted picolinates, such as Methyl 6-methyl-5-nitropicolinate, are valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Their utility stems from the pyridine core, which is a common motif in bioactive molecules, and the orthogonal reactivity of the ester, methyl, and nitro groups, allowing for sequential, selective modifications.
This guide provides an in-depth comparison of the synthetic costs associated with this compound and three representative analogs. The analysis moves beyond simple reagent pricing to consider the holistic economic impact of synthetic strategy, including the number of steps, reaction conditions, yield, and purification requirements. Our objective is to equip chemists with the strategic insights needed to make informed decisions when selecting a synthetic route for their specific research and development goals.
Core Synthesis: this compound (Target Compound)
The synthesis of our target compound is a multi-step process that requires careful control of reaction conditions to ensure good yield and purity. A common and logical pathway begins with the commercially available 6-methylnicotinic acid, which is first isomerized and then functionalized.
Proposed Synthetic Pathway
The proposed two-step synthesis involves an initial esterification of 6-methylpicolinic acid, followed by a regioselective nitration. 6-methylpicolinic acid itself can be synthesized from the more readily available 2-methyl-5-ethylpyridine.[3][4]
Experimental Protocol
Step 1: Fischer Esterification to Methyl 6-methylpicolinate
This protocol is adapted from established methods for similar substrates.[5][6]
-
To a stirred solution of 6-methylpicolinic acid (1 eq) in methanol (10-15 volumes), slowly add concentrated sulfuric acid (1 eq) at 0-5°C.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and remove methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent in vacuo to yield Methyl 6-methylpicolinate, which can be used in the next step without further purification if purity is >95%.
Step 2: Nitration to this compound
The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the presence of activating groups (the 6-methyl group) and the use of strong nitrating conditions can achieve the desired transformation.
-
To a flask containing fuming nitric acid (5 volumes) at -10°C, slowly add concentrated sulfuric acid (5 volumes).
-
Add Methyl 6-methylpicolinate (1 eq) portion-wise, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a cold, concentrated sodium hydroxide solution to pH 7.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final compound.
Synthesis Workflow Diagram
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of Nitropicolinates: A Comparative Method Development Approach
Introduction: In the landscape of pharmaceutical and agrochemical development, nitropicolinates represent a class of compounds with significant biological activity. Their synthesis and purification require robust, rapid, and cost-effective analytical methods to monitor reaction progress, identify impurities, and assess purity. Thin Layer Chromatography (TLC) stands out as an indispensable tool for these tasks. This guide provides a comprehensive framework for developing and comparing TLC methods for the analysis of nitropicolinates, moving beyond a simple list of Rf values to explain the underlying principles that govern their chromatographic behavior.
The core structure of a nitropicolinate features a pyridine ring substituted with a nitro group and an ester functionality. The interplay between the electron-withdrawing nitro group, the basic nitrogen of the pyridine ring, and the polar ester group presents a unique challenge and opportunity for chromatographic separation. This guide will empower researchers to rationally select stationary and mobile phases to achieve optimal separation and generate reliable, reproducible Rf values.
Pillar 1: Understanding the Analyte-Matrix Interaction
The retention factor (Rf) in TLC is a measure of a compound's affinity for the stationary phase versus the mobile phase.[1][2][3] For nitropicolinates on a standard silica gel plate, the primary interactions are:
-
Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[4] These groups act as hydrogen bond donors and acceptors.
-
Analyte (Nitropicolinate):
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is a primary site for hydrogen bonding with the silanol groups, leading to strong retention.
-
Nitro Group (-NO₂): The oxygen atoms of the polar nitro group also contribute significantly to retention through dipole-dipole interactions and potential hydrogen bonding.
-
Ester Group (-COOR): The carbonyl oxygen and ester oxygen provide additional polar sites for interaction with the silica surface.
-
Consequently, nitropicolinates are moderately to highly polar compounds that will exhibit strong retention on silica gel.[4][5] The goal of method development is to select a mobile phase (eluent) with the appropriate polarity to overcome these interactions to a degree that allows the compound to migrate up the plate, ideally to an Rf value between 0.2 and 0.8 for accurate measurement.[4][6]
Caption: Interaction dynamics in TLC of nitropicolinates.
Pillar 2: A Comparative Guide to Mobile Phase Selection
The choice of the mobile phase is the most critical factor in optimizing TLC separations.[7] Since nitropicolinates are polar, a single non-polar solvent like hexane will result in an Rf value of or near zero. Therefore, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is the standard starting point.[4][8]
This section compares common binary solvent systems and their suitability for nitropicolinates. The strategy is to start with a low-polarity system and systematically increase the proportion of the polar component.[6]
Table 1: Comparison of Common Solvent Systems for TLC of Polar Aromatic Compounds
| Solvent System (Binary) | Polarity Index (Approx.) | Characteristics & Application for Nitropicolinates |
| Hexane / Ethyl Acetate | Low to Medium (0.1 - 4.4) | Excellent Starting Point. Provides a wide polarity range. Start with a high hexane ratio (e.g., 9:1) and increase ethyl acetate content. Good for resolving less polar nitropicolinate analogues.[4][8] |
| Hexane / Dichloromethane | Low to Medium (0.1 - 3.1) | Dichloromethane is a good solvent for many organics. This system is useful if solubility in hexane/ethyl acetate is poor. Offers different selectivity compared to ethyl acetate.[4] |
| Dichloromethane / Methanol | Medium to High (3.1 - 5.1) | For Highly Polar Analogs. Use this system when compounds show very low Rf (<0.2) in hexane/ethyl acetate systems even at high ethyl acetate ratios. Start with 1-5% methanol.[4][9] |
| Toluene / Acetone | Medium (2.4 - 5.1) | Offers different selectivity due to the aromaticity of toluene and the polar aprotic nature of acetone. Can be effective in separating isomers where other systems fail.[8] |
| Ethyl Acetate / Acetic Acid | Medium (with modifier) | The addition of a small amount of acetic acid (e.g., 0.5-2%) can significantly improve spot shape by protonating the basic pyridine nitrogen, reducing its interaction with acidic silanol sites and minimizing "tailing".[10] |
Pillar 3: Experimental Protocols for Reproducible Results
A self-validating protocol is essential for trustworthy data. The following detailed methodology provides a robust framework for the analysis of nitropicolinates.
A. Materials
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The F₂₅₄ indicator allows for visualization under UV light.[11]
-
Solvents: HPLC-grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid).
-
Sample Preparation: 1 mg/mL solution of nitropicolinate sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Apparatus: TLC developing chamber, capillary tubes for spotting, pencil, ruler, UV lamp (254 nm), fume hood.
B. Workflow for Method Development
Sources
- 1. NEET UG :RF Value [unacademy.com]
- 2. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 3. Home Page [chem.ualberta.ca]
- 4. organomation.com [organomation.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. practical-science.com [practical-science.com]
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- 11. community.wvu.edu [community.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
